molecular formula C13H13NO B587938 1-Phenyl-1-(2-pyridyl)ethanol-d5 CAS No. 99430-79-2

1-Phenyl-1-(2-pyridyl)ethanol-d5

Numéro de catalogue: B587938
Numéro CAS: 99430-79-2
Poids moléculaire: 204.284
Clé InChI: JZSWVCNVNOZMFN-ATTUOBAHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Phenyl-1-(2-pyridyl)ethanol-d5 is a deuterium-labeled aromatic compound that serves as a critical stable isotope-labeled intermediate in scientific research. Its primary application is in the synthesis and study of deuterated doxylamine, a well-known antihistamine . The incorporation of five deuterium atoms (deuterium-5) on the phenyl ring makes this compound an essential tool for the preparation of internal standards used in advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) . By utilizing this labeled intermediate, researchers can develop highly sensitive and specific methods for the quantification and metabolic profiling of doxylamine, benefiting from the distinct isotopic signature that allows for clear differentiation from the non-labeled compound in complex biological matrices . Furthermore, the use of this deuterated building block facilitates mechanistic studies in organic and medicinal chemistry, enabling detailed investigation of reaction pathways and metabolic stability. This product is intended for research purposes as a high-quality reference standard and is strictly for laboratory use; it is not intended for diagnostic or therapeutic applications .

Propriétés

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14-12/h2-10,15H,1H3/i2D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSWVCNVNOZMFN-ATTUOBAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858308
Record name 1-(~2~H_5_)Phenyl-1-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99430-79-2
Record name 1-(~2~H_5_)Phenyl-1-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to 1-Phenyl-1-(2-pyridyl)ethanol-d5: Properties, Synthesis, and Application as a Bioanalytical Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 1-Phenyl-1-(2-pyridyl)ethanol-d5 (phenyl-d5), a deuterated isotopologue of a known Doxylamine intermediate and impurity.[][2] The primary focus is on its chemical properties, logical synthesis, and critical application as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to utilize and characterize this compound to ensure data integrity, accuracy, and regulatory compliance in pharmacokinetic and metabolic studies.

The Imperative for Stable Isotope-Labeled Internal Standards in Bioanalysis

In modern drug development, quantitative bioanalysis—the measurement of drugs and their metabolites in biological matrices—is fundamental. The complexity of matrices like plasma or urine can cause significant variability in analytical results due to a phenomenon known as the "matrix effect," where co-eluting endogenous components suppress or enhance the ionization of the target analyte in the mass spectrometer.[3]

A SIL-IS is the gold standard for mitigating these issues.[4] By replacing specific hydrogen atoms with their stable isotope, deuterium (²H), a compound is created that is chemically identical to the analyte but has a higher mass.[5] This allows it to be distinguished by the mass spectrometer. Because the SIL-IS and the analyte exhibit nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies, any sample-to-sample variation is effectively normalized, leading to highly accurate and precise quantification.[3][4] The use of SIL-IS is strongly recommended by regulatory agencies like the European Medicines Agency (EMA) to ensure the development of robust and reliable bioanalytical methods.[3] 1-Phenyl-1-(2-pyridyl)ethanol-d5 serves this exact purpose for its non-deuterated counterpart.

Physicochemical and Structural Properties

The defining characteristic of 1-Phenyl-1-(2-pyridyl)ethanol-d5 is the incorporation of five deuterium atoms onto the phenyl ring. This strategic placement ensures isotopic stability, as these aromatic C-D bonds are not susceptible to back-exchange under typical physiological or analytical conditions.

Core Chemical Data

The fundamental properties of 1-Phenyl-1-(2-pyridyl)ethanol-d5 are summarized below. Data for the non-deuterated analogue is provided for comparison.

Property1-Phenyl-1-(2-pyridyl)ethanol-d51-Phenyl-1-(2-pyridyl)ethanol
CAS Number 99430-79-2[6]19490-92-7[2][7]
Chemical Formula C₁₃H₈D₅NO[6]C₁₃H₁₃NO[2]
Molecular Weight 204.28 g/mol [][6]199.25 g/mol [2][7]
Synonyms 1-(Phenyl-d5)-1-(pyridin-2-yl)ethan-1-olα-Methyl-α-phenyl-2-pyridinemethanol[8]
Appearance Orange Oil[]Off-White to Light Yellow Solid/Oil[2]
Solubility Soluble in Dichloromethane, Methanol[][8]Soluble in Chloroform (Slightly), Methanol (Slightly)[8]
Isotopic Purity Typically ≥98 atom % D[9]N/A
Chemical Structure

The structure consists of a central chiral carbon bonded to a phenyl-d5 ring, a pyridine ring, a methyl group, and a hydroxyl group.

Caption: Chemical structure of 1-Phenyl-1-(2-pyridyl)ethanol-d5.

Synthesis and Isotopic Labeling Strategy

While specific proprietary synthesis routes may vary, a chemically sound and efficient approach for preparing 1-Phenyl-1-(2-pyridyl)ethanol-d5 involves a Grignard reaction. This classic organometallic reaction is ideal for forming the key carbon-carbon bond.

Causality of Design: The synthesis must start with a deuterated building block. Benzene-d6 is a readily available starting material. It can be brominated to form bromobenzene-d5, which is then converted into the Grignard reagent, phenyl-d5-magnesium bromide. This reagent provides the deuterated phenyl ring. The other reactant, 2-acetylpyridine, provides the pyridyl ring and the eventual methyl and hydroxyl groups. This approach ensures high levels of deuterium incorporation specifically at the desired, stable positions.[10]

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product Benzene_d6 Benzene-d6 Bromination Bromination (Br2, FeBr3) Benzene_d6->Bromination Two_Acetylpyridine 2-Acetylpyridine Grignard_Reaction Grignard Reaction (in THF) Two_Acetylpyridine->Grignard_Reaction Bromobenzene_d5 Bromobenzene-d5 Bromination->Bromobenzene_d5 Grignard_Formation Grignard Formation (Mg, THF) Grignard_Reagent Phenyl-d5-magnesium bromide Grignard_Formation->Grignard_Reagent Quench Aqueous Workup (NH4Cl) Grignard_Reaction->Quench Final_Product 1-Phenyl-1-(2-pyridyl)ethanol-d5 Quench->Final_Product Bromobenzene_d5->Grignard_Formation Grignard_Reagent->Grignard_Reaction

Caption: Proposed synthetic workflow for 1-Phenyl-1-(2-pyridyl)ethanol-d5.

Analytical Characterization for Quality Assurance

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the SIL-IS before its use in regulated bioanalysis.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the molecular weight and isotopic distribution.

  • Expected Molecular Ion: When analyzed by electrospray ionization in positive mode (ESI+), the compound will readily protonate on the basic pyridine nitrogen. The expected protonated molecule [M+H]⁺ will be observed at m/z 205.3.

  • Isotopic Enrichment: High-resolution mass spectrometry can confirm the isotopic enrichment. A high-purity standard should show a dominant peak at m/z 205.3 with minimal contribution from lower mass isotopologues (d0 to d4). Purity levels of at least 98% are recommended for reliable results.[9]

  • Fragmentation: In MS/MS analysis, the primary fragmentation pathway is the loss of the methyl group, resulting in a major product ion. This transition is ideal for developing a specific and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the precise location of the deuterium labels.

  • ¹H NMR: The most telling feature in the proton NMR spectrum will be the complete or near-complete absence of signals in the aromatic region corresponding to the phenyl ring (typically ~7.2-7.4 ppm). The remaining signals for the pyridyl protons, the methyl singlet (~1.8 ppm), and the hydroxyl proton will be present.

  • ¹³C NMR: The carbon spectrum will show all 13 expected carbon signals. The signals for the deuterated carbons of the phenyl ring will appear as low-intensity multiplets due to C-D coupling, confirming the labeling positions.[11]

Purity Assessment
  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is used to determine the chemical purity. The compound contains strong chromophores (phenyl and pyridyl rings), making UV detection highly sensitive.

  • Isotopic Purity: This is determined by mass spectrometry, as described above.

Protocol: Application in a Quantitative Bioanalytical Workflow

This section provides a representative protocol for the use of 1-Phenyl-1-(2-pyridyl)ethanol-d5 as an internal standard for the quantification of its non-deuterated analog in human plasma.

Objective: To develop a robust and accurate LC-MS/MS method for the determination of 1-Phenyl-1-(2-pyridyl)ethanol in human plasma.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a primary stock solution of the analyte (1 mg/mL) and the internal standard (1 mg/mL) in methanol.

    • Create a series of calibration standards (e.g., 1 to 1000 ng/mL) by spiking appropriate amounts of the analyte stock solution into blank human plasma.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

    • Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the IS stock solution in methanol.

  • Sample Preparation (Protein Precipitation):

    • Rationale: This is a rapid and effective technique to remove the majority of plasma proteins, which can interfere with the analysis and damage the LC column.[12] Acetonitrile is an efficient precipitating agent.

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the working internal standard solution in acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Rationale: Reversed-phase chromatography on a C18 column is ideal for retaining and separating this moderately polar molecule. A gradient elution ensures good peak shape and efficient separation from endogenous matrix components. ESI in positive mode is chosen due to the basicity of the pyridine ring.

ParameterCondition
LC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 200.1 → 182.1 (Loss of H₂O) or other stable fragment
MRM Transition (IS) m/z 205.3 → 187.3 (Loss of H₂O) or other stable fragment
Bioanalytical Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (Calibrator, QC, Unknown) Add_IS Add IS in Acetonitrile (Protein Precipitation) Plasma_Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant UHPLC UHPLC Injection (C18 Separation) Supernatant->UHPLC MS Mass Spectrometer (ESI+, MRM Detection) UHPLC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Unknown Samples Calibration->Quantification

Caption: Standard bioanalytical workflow for sample quantification using a SIL-IS.

Conclusion

1-Phenyl-1-(2-pyridyl)ethanol-d5 is a specialized chemical tool engineered for a singular, critical purpose: to ensure the highest level of accuracy and robustness in the quantitative analysis of its non-deuterated analog.[6] Its properties—a stable isotopic label, co-elution with the analyte, and distinct mass signal—make it an ideal internal standard. By compensating for variations in sample preparation and instrument response, its use in LC-MS/MS workflows provides the data integrity required for successful drug development programs and reliable clinical or forensic research.

References

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Available at: [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • ResearchGate. Table 1 . NMR data (600/150 MHz, pyridine-d5) of compounds 1 and 2. Available at: [Link]

  • Nature Communications. (2024, October 1). Designing chemical systems for precision deuteration of medicinal building blocks. Available at: [Link]

  • LookChem. 1-Phenyl-1-(pyridin-2-yl)ethanol. Available at: [Link]

  • Hypha Discovery. Synthesis of deuterated metabolites. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024, August 3). Deuterated Polymers: Complete Guide. Available at: [Link]

  • National Center for Biotechnology Information. (2024, October 1). Designing chemical systems for precision deuteration of medicinal building blocks. Available at: [Link]

  • ResearchGate. (2025, August 9). Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-Phenyl-1-(2-pyridyl)ethanol-d5 (CAS 99430-79-2) for Advanced Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Phenyl-1-(2-pyridyl)ethanol-d5, a crucial tool in modern bioanalytical research. We will delve into its synthesis, characterization, and application as a stable isotope-labeled internal standard in quantitative mass spectrometry, offering insights grounded in established scientific principles and regulatory expectations.

The Critical Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

In the landscape of drug discovery and development, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical studies due to its high sensitivity and selectivity. However, the complexity of biological matrices can introduce significant variability from ion suppression or enhancement, extraction inconsistencies, and instrument drift.[1][2]

To mitigate these challenges and ensure the reliability of quantitative data, a suitable internal standard (IS) is indispensable.[3] An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible.[4] Stable isotope-labeled (SIL) internal standards, such as 1-Phenyl-1-(2-pyridyl)ethanol-d5, are widely recognized as the gold standard for internal standardization in LC-MS/MS assays.[4][5] The substitution of hydrogen atoms with deuterium (d) results in a compound that is chemically identical to the analyte but has a different mass, allowing for its differentiation by the mass spectrometer.[6]

The U.S. Food and Drug Administration (FDA) recommends the use of a stable isotope-labeled analyte as the internal standard whenever possible in bioanalytical method validation.[5] This approach provides the most effective compensation for variability throughout the analytical process, from sample preparation to detection, thereby enhancing the accuracy and precision of the results.[7][8]

Synthesis and Characterization of 1-Phenyl-1-(2-pyridyl)ethanol-d5

1-Phenyl-1-(2-pyridyl)ethanol-d5 is the deuterated analog of 1-Phenyl-1-(2-pyridyl)ethanol (CAS 19490-92-7), a known intermediate in the synthesis of doxylamine.[9] The "d5" designation indicates the substitution of five hydrogen atoms on the phenyl ring with deuterium.

Synthetic Approach: The Grignard Reaction

A common and effective method for the synthesis of 1-aryl-1-(pyridyl)ethanols is the Grignard reaction.[1][10][11] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[12]

For the synthesis of 1-Phenyl-1-(2-pyridyl)ethanol-d5, the logical precursors would be a deuterated phenyl Grignard reagent and a pyridyl ketone.

Conceptual Synthetic Workflow:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup Bromobenzene-d5 Bromobenzene-d5 Phenyl-d5-magnesium bromide Phenyl-d5-magnesium bromide Bromobenzene-d5->Phenyl-d5-magnesium bromide  Mg, Anhydrous Ether   Intermediate Alkoxide Intermediate Alkoxide Phenyl-d5-magnesium bromide->Intermediate Alkoxide  2-Acetylpyridine   1-Phenyl-1-(2-pyridyl)ethanol-d5 1-Phenyl-1-(2-pyridyl)ethanol-d5 Intermediate Alkoxide->1-Phenyl-1-(2-pyridyl)ethanol-d5  H3O+  

Caption: Conceptual workflow for the synthesis of 1-Phenyl-1-(2-pyridyl)ethanol-d5 via a Grignard reaction.

Detailed Protocol (Hypothetical):

  • Step 1: Preparation of Phenyl-d5-magnesium bromide. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of bromobenzene-d5 in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.[10][12]

  • Step 2: Reaction with 2-Acetylpyridine. The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 2-acetylpyridine in anhydrous ether or THF is then added dropwise. The nucleophilic phenyl-d5 group attacks the electrophilic carbonyl carbon of the 2-acetylpyridine, forming a magnesium alkoxide intermediate.[13]

  • Step 3: Quenching and Purification. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.[10] This protonates the alkoxide to yield the desired alcohol. The product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography on silica gel.

Characterization

The successful synthesis and purity of 1-Phenyl-1-(2-pyridyl)ethanol-d5 would be confirmed using a combination of spectroscopic and spectrometric techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridyl ring and the methyl group. The characteristic signals for the phenyl protons would be absent, confirming the successful deuteration of the phenyl ring. The integration of the remaining proton signals would be consistent with the structure.

  • ¹³C NMR: The carbon-13 NMR spectrum would show signals for all carbon atoms in the molecule. The signals for the deuterated phenyl carbons would exhibit coupling to deuterium, resulting in characteristic multiplets.

Reference ¹H NMR Data for 1-Phenylethanol (Non-deuterated analog): The spectrum of the non-deuterated analog, 1-phenylethanol, shows characteristic peaks for the methyl group (a doublet), the methine proton (a quartet), the hydroxyl proton (a singlet, which can be broad and exchangeable), and the aromatic protons of the phenyl ring.[14][15][16][17][18][19]

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of the deuterated standard.

  • Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the mass of 1-Phenyl-1-(2-pyridyl)ethanol-d5. The molecular weight of the non-deuterated compound is 199.25 g/mol .[9] The deuterated analog would have a molecular weight of approximately 204.28 g/mol .

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum provides structural information. For 1-phenylethanol, a common fragmentation is the loss of a methyl group to form a stable oxonium ion.[20] For 1-Phenyl-1-(2-pyridyl)ethanol-d5, the major fragments would be expected to retain the d5-phenyl group, resulting in fragment ions with a mass shift of +5 compared to the non-deuterated analog.

Expected Fragmentation of 1-Phenyl-1-(2-pyridyl)ethanol:

G 1-Phenyl-1-(2-pyridyl)ethanol (M+) 1-Phenyl-1-(2-pyridyl)ethanol (M+) Fragment 1 Fragment 1 1-Phenyl-1-(2-pyridyl)ethanol (M+)->Fragment 1  - CH3•   Fragment 2 Fragment 2 1-Phenyl-1-(2-pyridyl)ethanol (M+)->Fragment 2  - H2O   Fragment 3 Fragment 3 1-Phenyl-1-(2-pyridyl)ethanol (M+)->Fragment 3  - C7H7• (benzyl radical)  

Caption: Potential fragmentation pathways for 1-Phenyl-1-(2-pyridyl)ethanol in mass spectrometry.

Application in a Bioanalytical Workflow: Quantification of Doxylamine

1-Phenyl-1-(2-pyridyl)ethanol-d5 is an ideal internal standard for the quantification of doxylamine and its metabolites in biological matrices. Doxylamine is an antihistamine that is structurally similar to the non-deuterated analog of the internal standard.

LC-MS/MS Method Parameters

A robust LC-MS/MS method for the analysis of doxylamine using a deuterated internal standard has been reported.[7][8] The following parameters can be adapted for a method using 1-Phenyl-1-(2-pyridyl)ethanol-d5.

ParameterRecommended ConditionRationale
Chromatographic Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation of moderately polar compounds like doxylamine.
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile or MethanolAcidified mobile phase promotes protonation for positive ion mode ESI. Gradient elution is typically used to ensure good peak shape and separation from matrix components.
Flow Rate 0.3 - 0.6 mL/minCompatible with standard LC-MS interfaces.
Ionization Mode Electrospray Ionization (ESI), PositiveDoxylamine contains a basic nitrogen atom that is readily protonated.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Doxylamine271.2182.1
1-Phenyl-1-(2-pyridyl)ethanol-d5205.1To be determined empirically

Note: The product ion for the internal standard would need to be determined through infusion and fragmentation experiments.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering components.

Workflow for Plasma Sample Preparation:

G Plasma Sample Plasma Sample Spike with IS Spike with IS Plasma Sample->Spike with IS Protein Precipitation Protein Precipitation Spike with IS->Protein Precipitation Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation->Vortex & Centrifuge Supernatant Transfer Supernatant Transfer Vortex & Centrifuge->Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis

Caption: A typical protein precipitation workflow for plasma sample analysis.

Detailed Protocol:

  • Aliquoting and Spiking: A small volume of plasma (e.g., 50-100 µL) is aliquoted into a microcentrifuge tube. A precise volume of the internal standard working solution (1-Phenyl-1-(2-pyridyl)ethanol-d5 in a suitable solvent) is added.

  • Protein Precipitation: A protein precipitating agent, such as acetonitrile or methanol (typically 3-4 times the plasma volume), is added to the sample.

  • Mixing and Centrifugation: The sample is vortex-mixed thoroughly to ensure complete protein precipitation and then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a clean tube or well plate.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a small volume of the initial mobile phase to ensure compatibility with the LC system.

  • Analysis: The reconstituted sample is injected into the LC-MS/MS system for analysis.

Bioanalytical Method Validation

A bioanalytical method using 1-Phenyl-1-(2-pyridyl)ethanol-d5 as an internal standard must be rigorously validated according to regulatory guidelines from agencies such as the FDA and the European Medicines Agency (EMA).[3][4][5][21][22][23][24]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.
Calibration Curve A minimum of six non-zero standards with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at the LLOQ) and accuracy (% bias) within ±15% (±20% at the LLOQ).
Matrix Effect The matrix factor should be consistent across different lots of matrix, with a %CV ≤ 15%.
Recovery Extraction recovery should be consistent and reproducible.
Stability Analyte stability must be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage, and in-processed samples).

Conclusion

1-Phenyl-1-(2-pyridyl)ethanol-d5 serves as an exemplary stable isotope-labeled internal standard for the quantitative bioanalysis of structurally related compounds, such as doxylamine. Its synthesis via a Grignard reaction is a well-established chemical transformation. When used in conjunction with a validated LC-MS/MS method, this internal standard enables researchers to achieve the high levels of accuracy, precision, and robustness required to meet the stringent demands of drug development and regulatory submission. The principles and methodologies outlined in this guide provide a solid framework for the successful implementation of 1-Phenyl-1-(2-pyridyl)ethanol-d5 in advanced bioanalytical applications.

References

  • SpectraBase. 1-Phenylethanol - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. (R)-1-phenylethanol. [Link]

  • ResearchGate. 1 H NMR spectra of 1-phenylethanol oxidation (2.63 ppm: methyl group of acetophenone; 1.51 ppm: methyl group of 1-phenylethanol). [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • ResearchGate. Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... [Link]

  • PubChem. (S)-1-phenylethanol. [Link]

  • PubMed. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. [Link]

  • ResearchGate. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers | Request PDF. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • University of Wisconsin-Madison. Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

  • University of Wisconsin-Madison. Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

  • Grignard Synthesis of Triphenylmethanol. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • NIST WebBook. 1-Phenylethanol, TMS derivative. [Link]

  • PubChem. 1-Phenylethanol. [Link]

  • BMC Clinical Pharmacology. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. [Link]

  • SpringerLink. Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • PubChem. 1-phenyl-2-piperidin-1-ylethanol. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Impactfactor. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [Link]

  • Scribd. 1-Phenylethanol H-NMR PDF. [Link]

Sources

An In-depth Technical Guide to the Molecular Weight Determination of 1-Phenyl-1-(2-pyridyl)ethanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis

In the landscape of modern drug discovery and development, isotopically labeled compounds are indispensable tools.[1] The substitution of one or more atoms of a molecule with their corresponding isotope offers a powerful method for tracing the metabolic fate of a drug, elucidating reaction mechanisms, and serving as internal standards for quantitative analysis.[1][2][3] 1-Phenyl-1-(2-pyridyl)ethanol-d5, a deuterated analog of a doxylamine intermediate, exemplifies the application of stable isotope labeling in pharmaceutical research.[4][5][6] The five deuterium atoms on the phenyl group provide a distinct mass shift, enabling precise tracking and quantification in complex biological matrices.[7] This guide provides a comprehensive overview of the methodologies for the accurate determination of the molecular weight of 1-Phenyl-1-(2-pyridyl)ethanol-d5, focusing on the principles and applications of mass spectrometry and quantitative nuclear magnetic resonance (qNMR) spectroscopy.

Compound Profile: A Comparative Overview

A precise understanding of the molecular weight is fundamental to the characterization of any chemical entity. The incorporation of five deuterium atoms in 1-Phenyl-1-(2-pyridyl)ethanol-d5 results in a predictable increase in its molecular weight compared to its non-deuterated counterpart.

Property1-Phenyl-1-(2-pyridyl)ethanol1-Phenyl-1-(2-pyridyl)ethanol-d5
Molecular Formula C₁₃H₁₃NOC₁₃H₈D₅NO
CAS Number 19490-92-7[2][8]99430-79-2
Monoisotopic Molecular Weight (Da) 199.0997204.1312
Average Molecular Weight ( g/mol ) 199.25[2]204.28

Mass Spectrometry: The Gold Standard for Molecular Weight Determination

Mass spectrometry (MS) is a cornerstone analytical technique for the precise measurement of the mass-to-charge ratio (m/z) of ionized molecules.[9] For isotopically labeled compounds, high-resolution mass spectrometry (HRMS) is particularly powerful, as it can readily distinguish between the labeled and unlabeled species and provide confirmation of the elemental composition.[10]

Experimental Protocol: High-Resolution Mass Spectrometry

This protocol outlines a general procedure for the analysis of 1-Phenyl-1-(2-pyridyl)ethanol-d5 using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of 1-Phenyl-1-(2-pyridyl)ethanol-d5. b. Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

2. Instrumentation and Parameters: a. Ionization Mode: Electrospray Ionization (ESI), positive ion mode. b. Mass Analyzer: Time-of-Flight (TOF) or Orbitrap. c. Capillary Voltage: 3.5-4.5 kV. d. Source Temperature: 100-150 °C. e. Desolvation Gas Flow: 600-800 L/hr. f. Mass Range: m/z 50-500. g. Data Acquisition: Full scan mode.

3. Data Analysis: a. The primary ion observed will be the protonated molecule, [M+H]⁺. b. For 1-Phenyl-1-(2-pyridyl)ethanol-d5, the expected m/z for the [M+H]⁺ ion is approximately 205.1390. c. The high-resolution mass data allows for the confirmation of the elemental composition.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data_analysis Data Analysis A Weighing B Dissolution A->B C Dilution B->C D ESI Source C->D Sample Injection E Mass Analyzer (TOF/Orbitrap) D->E F [M+H]⁺ Ion Detection E->F G Molecular Weight Confirmation F->G H Elemental Composition Verification G->H

Mass Spectrometry Workflow for Molecular Weight Determination.

Quantitative NMR (qNMR): An Orthogonal Approach for Verification

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a powerful, non-destructive method for determining the concentration and purity of a substance, from which the molecular weight can be confirmed.[11] The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[6]

Experimental Protocol: ¹H qNMR

This protocol describes the use of ¹H qNMR with an internal standard to verify the molecular weight of 1-Phenyl-1-(2-pyridyl)ethanol-d5.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 1-Phenyl-1-(2-pyridyl)ethanol-d5 into an NMR tube. b. Select a suitable internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). c. Accurately weigh a known amount of the internal standard into the same NMR tube. d. Add a precise volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.

2. Instrumentation and Parameters: a. Spectrometer: 400 MHz or higher field strength NMR spectrometer. b. Pulse Sequence: A standard 90° pulse sequence. c. Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. d. Number of Scans: 16-64, depending on the sample concentration.

3. Data Processing and Analysis: a. Apply appropriate phasing and baseline correction to the acquired spectrum. b. Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a signal from the internal standard. c. The purity of the analyte can be calculated using the following equation:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Analyte P3 Dissolve in Deuterated Solvent P1->P3 P2 Weigh Internal Standard P2->P3 A1 NMR Spectrometer P3->A1 Sample Insertion A2 Acquire ¹H Spectrum A1->A2 D1 Phasing & Baseline Correction A2->D1 D2 Integration of Signals D1->D2 D3 Purity Calculation D2->D3 D4 Molecular Weight Verification D3->D4

qNMR Workflow for Molecular Weight Verification.

Conclusion

The determination of the molecular weight of isotopically labeled compounds such as 1-Phenyl-1-(2-pyridyl)ethanol-d5 is a critical step in their characterization and application in drug development. High-resolution mass spectrometry provides a direct and highly accurate measurement of the molecular mass, while quantitative NMR offers an orthogonal method for verification through purity assessment. The synergistic use of these two powerful analytical techniques ensures the identity and quality of this important research compound, thereby supporting the integrity of subsequent preclinical and clinical studies.

References

  • 1-Phenyl-1-(2-pyridyl)ethanol - BioOrganics. [Link]

  • Understanding the World of Isotope Labelled Compounds and Why They Matter?. [Link]

  • Isotopic labeling of metabolites in drug discovery applications - PubMed. [Link]

  • CAS No : 99430-79-2 | Product Name : 1-Phenyl-1-(2-pyridyl)ethanol-d5 | Pharmaffiliates. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. [Link]

  • 1-phenyl-1-(pyridin-2-yl)ethanol hydrochloride - Boron Molecular. [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

Sources

A Technical Guide to the Synthesis of Deuterated 1-Phenyl-1-(2-pyridyl)ethanol for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of deuterium into bioactive molecules is a cornerstone of modern drug development, offering a pathway to modulate metabolic stability and enhance pharmacokinetic profiles. This guide provides an in-depth technical overview of robust and efficient methodologies for the synthesis of deuterated 1-Phenyl-1-(2-pyridyl)ethanol, a key structural motif and valuable intermediate. We will explore two primary synthetic paradigms: the reductive deuteration of a ketone precursor and the direct, late-stage catalytic hydrogen-deuterium (H/D) exchange on the final alcohol. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and field-proven experimental protocols.

Introduction: The Rationale for Deuteration

Isotopic labeling, particularly the replacement of hydrogen with its stable, non-radioactive isotope deuterium (²H or D), has emerged as a critical tool in pharmaceutical sciences.[1][] The fundamental principle lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic pathways that involve C-H bond cleavage.[3] This "deuterium switch" can lead to significant improvements in a drug candidate's profile, including a longer half-life, reduced toxic metabolites, and more consistent systemic exposure.[3]

1-Phenyl-1-(2-pyridyl)ethanol serves as a valuable chiral building block and is an intermediate in the synthesis of various compounds, including the antihistamine Doxylamine.[4][5] Access to its deuterated isotopologues is therefore of significant interest for metabolism studies and the development of next-generation therapeutics. This guide details two validated synthetic pathways to achieve precise deuteration at the carbinol position (the carbon bearing the hydroxyl group).

Strategic Overview of Synthetic Pathways

The synthesis of 1-phenyl-1-(pyridin-2-yl)ethanol-d₁ can be approached via two distinct and complementary strategies. The choice of pathway often depends on the availability of starting materials, desired scale, and the specific location of the deuterium label.

  • Pathway A: Precursor Ketone Synthesis and Reductive Deuteration. This is a classical and highly reliable approach. It involves the synthesis of the corresponding ketone, 2-benzoylpyridine, followed by its reduction with a deuteride source to install the deuterium atom at the carbinol center.

  • Pathway B: Protiated Alcohol Synthesis and Catalytic H/D Exchange. This modern approach leverages late-stage functionalization. The non-deuterated alcohol is first synthesized and purified, followed by a direct, catalyzed exchange of the α-hydrogen with deuterium from a D₂O source.

The logical flow for these complementary pathways is outlined below.

G cluster_0 Pathway A: Reductive Deuteration cluster_1 Pathway B: Catalytic H/D Exchange A1 2-Acetylpyridine A3 1-Phenyl-1-(2-pyridyl)ethanol (Protiated Alcohol) A1->A3 A2 Phenylmagnesium Bromide (Grignard Reagent) A2->A3 A4 Oxidation A3->A4 A5 2-Benzoylpyridine (Ketone Precursor) A4->A5 A6 Reductive Deuteration (e.g., NaBD₄) A5->A6 A7 Target Molecule: 1-Phenyl-1-(2-pyridyl)ethanol-d₁ A6->A7 B1 2-Acetylpyridine B3 1-Phenyl-1-(2-pyridyl)ethanol (Protiated Alcohol) B1->B3 B2 Phenylmagnesium Bromide (Grignard Reagent) B2->B3 B4 Catalytic H/D Exchange (e.g., Ir-catalyst, D₂O) B3->B4 B5 Target Molecule: 1-Phenyl-1-(2-pyridyl)ethanol-d₁ B4->B5

Caption: High-level workflows for the synthesis of deuterated 1-Phenyl-1-(2-pyridyl)ethanol.

Synthesis of the Protiated Precursor: 1-Phenyl-1-(2-pyridyl)ethanol

A robust synthesis of the non-deuterated alcohol is the logical starting point for both primary pathways. The Grignard reaction, a powerful tool for carbon-carbon bond formation, is exceptionally well-suited for this transformation.[6][7] It involves the nucleophilic addition of a Grignard reagent (phenylmagnesium bromide) to the carbonyl group of a ketone (2-acetylpyridine).

Grignard Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic carbonyl carbon of 2-acetylpyridine. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the tertiary alcohol.

G reagents Ph-MgBr + 2-Acetylpyridine intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack (Anhydrous Ether) workup Acidic Workup (H₃O⁺) intermediate->workup Protonation product 1-Phenyl-1-(2-pyridyl)ethanol workup->product

Caption: Mechanism of Grignard synthesis for the precursor alcohol.

Experimental Protocol: Grignard Synthesis

Causality: The absolute exclusion of water is paramount. Grignard reagents are potent bases and will be instantly quenched by protic sources like water, terminating the desired reaction.[6] All glassware must be oven- or flame-dried, and anhydrous solvents are required.

Protocol:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Maintain the system under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In the flask, place magnesium turnings (1.1 eq). In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the solution turns cloudy and begins to gently reflux. Gentle warming with a heat gun may be necessary to start the reaction.[6]

  • Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes to ensure full formation of phenylmagnesium bromide.

  • Reaction: Cool the Grignard solution in an ice bath. Prepare a solution of 2-acetylpyridine (1.0 eq) in anhydrous diethyl ether and add it dropwise via the dropping funnel. A thick precipitate of the magnesium alkoxide salt will form.[6]

  • Workup: After complete addition, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic workup protonates the alkoxide and dissolves the magnesium salts.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Deuteration Methodologies

Method A: Reductive Deuteration of 2-Benzoylpyridine

This pathway first requires the oxidation of the synthesized alcohol to the ketone, 2-benzoylpyridine. Standard oxidizing agents like manganese dioxide (MnO₂) or PCC can be employed. The subsequent reduction using a deuteride source provides high levels of deuterium incorporation.

Protocol: Reduction with Sodium Borodeuteride (NaBD₄)

  • Dissolution: Dissolve 2-benzoylpyridine (1.0 eq) in methanol-d₄ (CD₃OD) or ethanol in a round-bottom flask at 0 °C (ice bath).

  • Reduction: Add sodium borodeuteride (NaBD₄) (1.1 eq) portion-wise over 15 minutes. The use of a deuterated reductant is the key to installing the deuterium atom.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting ketone is consumed.

  • Quench & Workup: Slowly add D₂O to quench any excess NaBD₄. Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography to yield 1-phenyl-1-(pyridin-2-yl)ethanol-d₁.

An alternative, modern approach involves the iron-catalyzed reductive deuteration using more cost-effective deuterium sources like DMSO-d₆.[8]

G ketone 2-Benzoylpyridine intermediate Deuterated Alkoxide Intermediate ketone->intermediate Deuteride Attack reductant NaBD₄ reductant->intermediate product 1-Phenyl-1-(2-pyridyl)ethanol-d₁ intermediate->product Protonation by Solvent solvent Solvent (e.g., CD₃OD) solvent->product

Caption: Reductive deuteration of 2-benzoylpyridine with NaBD₄.

Method B: Direct Iridium-Catalyzed α-Deuteration of Alcohols

This elegant method allows for the direct and selective deuteration of the α-C-H bond in the final alcohol product using D₂O as the deuterium source.[9] The mechanism proceeds through a temporary oxidation to a carbonyl intermediate, H/D exchange, and subsequent reduction.

Protocol: Catalytic H/D Exchange

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, combine the appropriate Iridium(III) catalyst (as described in the literature[9]), a suitable ligand, and a base.

  • Reaction Mixture: Add the protiated 1-Phenyl-1-(2-pyridyl)ethanol (1.0 eq) and deuterium oxide (D₂O) as both the deuterium source and solvent.

  • Heating: Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours).

  • Workup & Purification: After cooling, extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate. Purify via silica gel column chromatography.

Purification, Characterization, and Data Validation

Regardless of the synthetic route, rigorous purification and characterization are essential to confirm the identity, purity, and extent of deuterium incorporation.

Purification

Flash column chromatography on silica gel is the standard method for purifying the final product. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Analytical Characterization

The success of the synthesis is validated by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

  • ¹H NMR Spectroscopy: This is the most direct method to confirm deuteration at the carbinol position. In the spectrum of the deuterated product, the proton signal corresponding to the C-H group bearing the alcohol will be absent or significantly diminished. The analysis should be run in a deuterated solvent like CDCl₃ or DMSO-d₆ to avoid solvent interference.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will show a mass increase of one unit (M+1) for the molecular ion peak compared to the non-deuterated standard, confirming the incorporation of a single deuterium atom.[12]

Technique Non-Deuterated (Protiated) Sample Carbinol-Deuterated (d₁) Sample Rationale for Change
Formula C₁₃H₁₃NOC₁₃H₁₂DNOReplacement of one H with one D.
Molecular Weight 199.25 g/mol 200.26 g/mol Deuterium is heavier than protium.
¹H NMR Singlet for carbinol proton (CH-OH)Absence of the carbinol proton singletThe C-D bond does not produce a signal in the ¹H NMR spectrum.
Mass Spec (M⁺) m/z = 199m/z = 200The molecular ion peak is shifted by the mass of one neutron.

Conclusion

This guide has detailed two scientifically sound and experimentally validated pathways for the synthesis of deuterated 1-Phenyl-1-(2-pyridyl)ethanol. The reductive deuteration of a ketone precursor (Pathway A) offers a classic, high-yielding route with excellent control over deuterium incorporation. The direct catalytic H/D exchange (Pathway B) represents a more modern, atom-economical approach suitable for late-stage labeling. The selection between these methods will be guided by project-specific requirements, including scale and available resources. The analytical protocols described provide a robust framework for validating the successful synthesis and isotopic enrichment of the target molecule, a crucial step for its application in advanced pharmaceutical research and development.

References

  • ACS Publications. (2025, June 6). Iron-Catalyzed Reductive Deuteration of Ketones and Imines. Available at: [Link]

  • Google Patents. (2020, July 7). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • PubMed. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway. Available at: [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]

  • ResearchGate. Deuterium labelling studies and proposed mechanism for the pyridinium.... Available at: [Link]

  • Google Patents. (1929, January 15). US1698932A - Purification of phenyl ethyl alcohol.
  • ResearchGate. (2025, August 9). Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. Available at: [Link]

  • Google Patents. CN110128233B - Preparation method of deuterated alcohol compound.
  • Baratta, W., et al. Asymmetric synthesis of 1-substituted- 1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure. Available at: [Link]

  • Wikipedia. Isotopic labeling. Available at: [Link]

  • Google Patents. EP0073447B1 - Process for producing 1-(p-prenylphenyl)ethanol.
  • RSC Publishing. (2025, May 19). Superacid-catalysed α-deuteration of ketones with D2O. Available at: [Link]

  • National Center for Biotechnology Information. Iridium-catalyzed α-selective deuteration of alcohols. Available at: [Link]

  • University of California, Irvine. Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • National Center for Biotechnology Information. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O. Available at: [Link]

  • Google Patents. JP2010270008A - Method of producing pyridine ethanol derivative.
  • Marquette University. Synthesis and Characterization of Enantioenriched Deuterated and Fluorinated Small Molecules. Available at: [Link]

  • RSC Publishing. (2025, September 1). Isotopic labelling analysis using single cell mass spectrometry. Available at: [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]

  • ResearchGate. (2025, August 7). Convenient synthesis of optically active deuterated primary alcohols via deuteride reduction of acetals derived from homochiral (1 R∗,2 R∗)-3,3,3-trifluoro-1-phenylpropane-1,2-diols. Available at: [Link]

  • MDPI. (2025, August 26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Available at: [Link]

  • Organic Chemistry Portal. Deoxygenation. Available at: [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]

  • YouTube. (2023, March 28). Show how will you synthesize i) 1-phenyl ethanol from a suitable alkene ii) cyclohexylmethanol using. Available at: [Link]

  • MDPI. (2023, January 3). Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. Available at: [Link]

  • National Center for Biotechnology Information. (2025, July 10). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Available at: [Link]

  • Nature. Designing chemical systems for precision deuteration of medicinal building blocks. Available at: [Link]

  • Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Available at: [Link]

  • University of Liverpool. Asymmetric Synthesis. Available at: [Link]

  • RSC Publishing. (2021, August 24). Selective oxidation of alcohol- d 1 to aldehyde- d 1 using MnO 2. Available at: [Link]

  • ACS Publications. (2010, May 19). Asymmetric Synthesis of Axially Chiral 1-Aryl-5,6,7,8-tetrahydroquinolines by Cobalt-Catalyzed [2 + 2 + 2] Cycloaddition Reaction of 1-Aryl-1,7-octadiynes and Nitriles. Available at: [Link]

  • UniSysCat. New deuteration protocol for preparing NMR solvents. Available at: [Link]

  • National Center for Biotechnology Information. Multiple isotopic labels for quantitative mass spectrometry. Available at: [Link]

  • European Patent Office. Purification of phenyl ethyl alcohol - EP 0366842 B1. Available at: [Link]

  • ResearchGate. (2025, March 24). (PDF) Organocatalyzed α‐Deuteration of Ketones and Bioactive Carbonyl Compounds Using D2O as Deuterium Source. Available at: [Link]

  • ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments?. Available at: [Link]

  • Chemchart. 1-phenyl-1-(pyridin-2-yl)ethanol (19490-92-7). Available at: [Link]

  • ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. Available at: [Link]

Sources

Part 1: Chemical Identity & Structural Vulnerabilities

[1]

To understand the stability profile, we must deconstruct the molecule’s electronic environment.

1. The "Dehydration Trap" (Tertiary Alcohol Instability) The most critical stability risk is the elimination of water (dehydration).

  • Structural Cause: The central carbon is tertiary and bonded to two aromatic systems (phenyl and pyridine). Upon protonation of the hydroxyl group (in acidic media), water leaves to form a carbocation.[1][2][3]

  • Resonance Stabilization: This specific carbocation is exceptionally stable due to resonance delocalization across both the phenyl and pyridine rings. This lowers the activation energy for the E1 elimination pathway, making the compound sensitive even to weak acids (e.g., formic acid in LC-MS mobile phases).

  • Product: The dehydration yields 1-phenyl-1-(2-pyridyl)ethene, a conjugated alkene that is UV-active and lipophilic, potentially causing "ghost peaks" or carryover in chromatography.

2. The Pyridine Moiety (Basicity & Oxidation)

  • Basicity: The pyridine nitrogen (pKa ~5.2) can act as an intramolecular base or proton acceptor, influencing the local pH environment in solution.

  • Oxidation: The nitrogen lone pair is susceptible to oxidation by peroxides (often found in aged ethers or PEGs) or reactive oxygen species (ROS) under UV light, forming the N-oxide derivative.

3. The Deuterium Effect (d5-Labeling)

  • Location: Commercial "d5" standards typically label the phenyl ring (

    
    ).
    
  • Stability: Aromatic C-D bonds are chemically robust and do not undergo exchange in standard aqueous/organic solvents.

  • Scrambling Risk: If the labeling were on the

    
    -methyl group (not standard for this CAS), kinetic isotope effects (KIE) would slow dehydration. With phenyl-labeling, the dehydration rate is kinetically identical to the unlabeled analyte, ensuring it tracks the analyte's degradation perfectly—a desirable trait for an IS.
    

Part 2: Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways that must be monitored.

DegradationPathwaysFigure 1: Acid-catalyzed dehydration (E1 mechanism) and oxidative degradation pathways.Parent1-Phenyl-1-(2-pyridyl)ethanol-d5(Target Analyte)ProtonatedProtonated Intermediate(Oxonium Ion)Parent->Protonated+ H+ (Acidic pH)NOxidePyridine N-Oxide(Oxidation Product)Parent->NOxidePeroxides / UV Light(Oxidation)CarbocationResonance-StabilizedCarbocationProtonated->Carbocation- D2O/H2O(Rate Limiting)Alkene1-Phenyl-1-(2-pyridyl)ethene-d5(Dehydration Product)Carbocation->Alkene- H+ (Elimination)

Part 3: Experimental Stability Profiling

Do not rely on generic stability data. Perform this System Suitability Test (SST) protocol to validate the standard in your specific matrix.

Protocol: Stress Testing for LC-MS Bioanalysis

Objective: Determine the maximum allowable residence time in the autosampler and the optimal solvent composition.

ParameterExperimental ConditionRationaleAcceptance Criteria
Acid Challenge Dissolve in 0.1% Formic Acid in 50:50 ACN:Water. Incubate at ambient temp for 4 hours.Simulates LC-MS mobile phase conditions. Tests E1 elimination risk.< 2% conversion to Alkene (monitor m/z -18 transition).
Oxidative Stress Dissolve in 0.3%

in Methanol. Incubate for 2 hours.
Tests pyridine N-oxidation susceptibility.< 5% N-oxide formation (+16 Da).
Photostability Expose clear glass vial to ambient lab light for 24 hours vs. Amber vial control.Tests aromatic ring stability and radical oxidation.No significant difference between clear/amber samples.
Solvent Screen Compare stability in MeOH vs. ACN vs. DMSO over 24 hours at 4°C.Protic vs. Aprotic solvent effects on solvolysis.Recovery within 98-102% of T0.

Methodology Note: Monitor the transition of the parent


Part 4: Storage & Handling Best Practices

Based on the chemical vulnerabilities, adopt the following "Golden Rules" for handling.

Solvent Selection (The Neutrality Rule)
  • Preferred: Acetonitrile (ACN) or Methanol (MeOH).

  • Critical Restriction: NEVER store stock solutions in acidic diluents (e.g., 0.1% Formic Acid) for extended periods. The acid acts as a catalyst for dehydration.[1][2][3][4][5][6]

  • Bioanalysis: If your mobile phase is acidic (common for positive mode ESI), ensure the autosampler is kept at 4°C and minimize the time the sample sits in the acidic reconstitution solvent.

Temperature Control
  • Long-Term Storage: -20°C or -80°C.

  • Working Solutions: Keep on ice or in a refrigerated autosampler (4°C). The dehydration reaction is endothermic; heat significantly accelerates the rate of alkene formation.

Container Material
  • Use Amber Glass (silanized preferred) to prevent photolytic degradation and adsorption to active silanol sites on glass, which can sometimes act as weak Lewis acids.

Reconstitution for LC-MS
  • If possible, reconstitute in a 50:50 Methanol:Water (ammonium acetate buffer, pH 7) mixture rather than pure water or acidic solvents. This buffers the pH and stabilizes the tertiary alcohol functionality during the injection sequence.

References

  • Mechanism of Acid-Catalyzed Dehydration

    • Study.com. "Acid Catalyzed Dehydration of Alcohols Structure & Mechanism." Accessed Feb 21, 2026.

  • Synthesis & Intermediate Characterization

    • Bentham Open Archives. "2-(α-pyridyl)ethene Dehydration Compound Obtained from the Condensation Reaction of 2-Methylpyridine and p-Fluorobenzaldehyde." Accessed Feb 21, 2026.

  • Internal Standard Usage in Mass Spectrometry

    • Scion Instruments. "The Role of Internal Standards In Mass Spectrometry." Accessed Feb 21, 2026.

  • Compound Properties & Suppliers

    • ChemicalBook. "1-PHENYL-1-(2-PYRIDYL)ETHANOL Properties and Suppliers."[7] Accessed Feb 21, 2026.

  • Isotope Labeling Applications

    • BOC Sciences. "1-Phenyl-1-(2-pyridyl)ethanol-[d5] - Isotope Labeling." Accessed Feb 21, 2026.

Metabolic Pathway of Doxylamine to 1-Phenyl-1-(2-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the metabolic biotransformation of Doxylamine Succinate, specifically focusing on the oxidative O-dealkylation pathway yielding 1-Phenyl-1-(2-pyridyl)ethanol (also known as


-phenyl-2-pyridinemethanol).[1] While the primary metabolic route in humans involves N-demethylation, the cleavage of the benzhydryl ether linkage represents a critical degradation and metabolic pathway that impacts impurity profiling (EP Impurity B) and comprehensive pharmacokinetic analysis.

This document provides a mechanistic breakdown of the ether cleavage, the specific cytochrome P450 (CYP) mediated oxidation involved, and a self-validating experimental workflow for its generation and quantification using LC-MS/MS.

Molecular Architecture & Physicochemical Context

To understand the cleavage mechanism, one must first analyze the substrate's susceptibility to oxidative attack. Doxylamine contains a tertiary amine and a benzhydryl ether linkage.

PropertyDataRelevance to Metabolism
IUPAC Name N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamineSubstrate
Target Metabolite 1-Phenyl-1-(2-pyridyl)ethanol Product of ether hydrolysis/dealkylation
CAS No. 469-21-6 (Parent) / 19490-92-7 (Target)Identification
Lability Benzylic C-H /

-Carbon to Nitrogen
Sites of CYP450 oxidation
Chirality One chiral center (C-O bond)Enantioselective metabolism is possible

The Metabolic Map

Doxylamine metabolism in humans is bifurcated into two distinct oxidative cascades:

  • N-Demethylation (Major): Sequential removal of methyl groups from the terminal amine.

  • Oxidative Ether Cleavage (Minor/Specific): Hydroxylation of the ethylene bridge leading to scission of the C-O bond, yielding the target alcohol.

Pathway Visualization (Graphviz DOT)[1]

DoxylamineMetabolism Doxylamine Doxylamine (Substrate) NDesmethyl N-Desmethyldoxylamine (Major Metabolite) Doxylamine->NDesmethyl CYP2D6, CYP1A2, CYP2C9 (N-Demethylation) Hemiacetal Unstable Hemiacetal Intermediate Doxylamine->Hemiacetal CYP450 (C-alpha Hydroxylation) Didemethyl N,N-Didesmethyldoxylamine NDesmethyl->Didemethyl CYP2D6 TargetAlcohol 1-Phenyl-1-(2-pyridyl)ethanol (Target Aglycone) Hemiacetal->TargetAlcohol Spontaneous Collapse Aldehyde Dimethylaminoacetaldehyde (Side Product) Hemiacetal->Aldehyde Elimination

Figure 1: Metabolic divergence of Doxylamine. The green path represents the dominant N-demethylation, while the red path highlights the oxidative ether cleavage yielding the target alcohol.

Mechanistic Deep Dive: Oxidative O-Dealkylation

The formation of 1-Phenyl-1-(2-pyridyl)ethanol is not a simple hydrolysis; in a biological context, it is driven by oxidative O-dealkylation .[1] This mechanism is distinct from the N-demethylation pathway and follows the classic P450 ether cleavage kinetics.

The Reaction Cascade
  • Enzymatic Attack: The CYP450 enzyme (typically CYP2D6 or CYP3A4, though species-dependent) targets the

    
    -carbon of the ethoxy bridge (the carbon adjacent to the ether oxygen, located on the ethylamine side chain).
    
  • Hydroxylation: The enzyme inserts an oxygen atom into the C-H bond, creating a hemiacetal intermediate .

    • Chemical Structure:[2][3][4] [1-phenyl-1-(2-pyridyl)]-O-CH(OH)-CH2-N(CH3)2.[1]

  • Collapse: This intermediate is chemically unstable.[5][6] It spontaneously undergoes heterolytic cleavage.

    • Leaving Group: The electrons from the hydroxyl group form a carbonyl (aldehyde), expelling the alcohol.

    • Products: 1-Phenyl-1-(2-pyridyl)ethanol (The Target) + Dimethylaminoacetaldehyde.[1]

Scientific Note: While acid hydrolysis can achieve this cleavage in vitro (e.g., forced degradation studies), the in vivo formation is strictly oxidative.

Experimental Protocol: In Vitro Generation

To study this pathway, Human Liver Microsomes (HLM) are the gold standard. This protocol ensures the capture of the minor alcohol metabolite by optimizing for Phase I oxidation.

Reagents & Equipment[1][7][8][9]
  • System: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).[1]

  • Substrate: Doxylamine Succinate (10 µM final conc).

  • Quench: Ice-cold Acetonitrile (ACN) with Internal Standard (Doxylamine-d5).

Step-by-Step Workflow
  • Pre-Incubation (Thermodynamic Equilibration):

    • Mix 475 µL of Phosphate Buffer and 25 µL of HLM (final protein conc 0.5 mg/mL) in a glass tube.

    • Add 5 µL of Doxylamine stock.

    • Incubate at 37°C for 5 minutes . Rationale: This prevents temperature shock kinetics when the reaction initiates.

  • Initiation (Metabolic Activation):

    • Add 50 µL of pre-warmed NADPH regenerating system.

    • Control: Prepare a parallel tube adding Buffer instead of NADPH (Negative Control to rule out non-enzymatic hydrolysis).

  • Incubation:

    • Incubate at 37°C with gentle shaking.

    • Timepoints: 0, 15, 30, and 60 minutes. Note: The alcohol metabolite is stable, but extended incubation (>60 min) may lead to secondary metabolism.

  • Termination & Extraction:

    • Add 500 µL Ice-cold ACN to quench the reaction.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to LC-MS vials.

Analytical Workflow (LC-MS/MS)

Quantification requires high specificity to distinguish the alcohol metabolite from the parent and N-desmethyl variants.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM Mode)

Operate in Positive Electrospray Ionization (ESI+) .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
Doxylamine 271.2182.122Cleavage of side chain
1-Phenyl-1-(2-pyridyl)ethanol 200.1 [M+H]+182.125Loss of water (-18 Da)
1-Phenyl-1-(2-pyridyl)ethanol 200.1 [M+H]+78.040Pyridine ring fragment
Doxylamine-d5 (IS) 276.2187.122Internal Standard

Data Interpretation:

  • The target metabolite (1-Phenyl-1-(2-pyridyl)ethanol) will elute earlier than Doxylamine due to the loss of the lipophilic ethylamine tail and the presence of the polar hydroxyl group.[1]

  • Monitor the 200.1 -> 182.1 transition specifically for the alcohol. Note that 182.1 is a common fragment for both parent and metabolite (the benzhydryl core), so chromatographic separation is essential.

References

  • Gielsdorf, W., & Schubert, K. (1981). Biotransformation of doxylamine: isolation, identification and synthesis of some metabolites. Journal of Clinical Chemistry and Clinical Biochemistry, 19(7), 485-490.

  • Slikker, W., et al. (1980). The postulated pathways of doxylamine succinate metabolism in the rhesus monkey. ResearchGate / NCTR.

  • Bookstaff, R. C., et al. (1987). Doxylamine metabolism in rat and monkey. Drug Metabolism and Disposition.

  • Ganes, D. A., & Midha, K. K. (1987). Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. Xenobiotica, 17(8), 993-9.[1]

  • European Pharmacopoeia (Ph. Eur.) . Doxylamine Succinate: Impurity B (1-Phenyl-1-(2-pyridyl)ethanol).[1]

Sources

Methodological & Application

1-Phenyl-1-(2-pyridyl)ethanol-d5 internal standard for LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of 1-Phenyl-1-(2-pyridyl)ethanol (PPE), a primary metabolite and degradation product of the antihistamine Doxylamine, in biological matrices. The method utilizes 1-Phenyl-1-(2-pyridyl)ethanol-d5 (PPE-d5) as a stable isotope internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability. We provide a comprehensive guide covering transition optimization, liquid-liquid extraction (LLE) strategies, and critical troubleshooting for deuterium-labeled standards.

Introduction

1-Phenyl-1-(2-pyridyl)ethanol (PPE) is a chiral tertiary alcohol formed via the metabolic hydrolysis of Doxylamine and related ethanolamine-based antihistamines. In forensic toxicology and pharmacokinetic studies, accurate quantification of PPE is essential for establishing timelines of drug ingestion and differentiating between parent drug presence and metabolic clearance.

The use of a pentadeuterated internal standard, PPE-d5 , represents the gold standard in quantitative bioanalysis. By incorporating five deuterium atoms on the phenyl ring, the IS exhibits physicochemical properties nearly identical to the analyte while maintaining a distinct mass shift (+5 Da). This allows for co-elution and simultaneous ionization, ensuring that any suppression or enhancement effects experienced by the analyte are mirrored and corrected by the IS.

Chemical & Physical Properties

PropertyAnalyte (Native)Internal Standard (IS)
Compound Name 1-Phenyl-1-(2-pyridyl)ethanol1-Phenyl-1-(2-pyridyl)ethanol-d5
CAS Number 19490-92-799430-79-2
Formula C₁₃H₁₃NOC₁₃H₈D₅NO
Molecular Weight 199.25 g/mol 204.28 g/mol
Precursor Ion [M+H]⁺ 200.1205.1
Label Position N/APhenyl Ring (Stable)
pKa (Pyridine N) ~5.2 (Basic)~5.2 (Basic)

Method Development Strategy

Mass Spectrometry Optimization (ESI+)

PPE contains a basic pyridine nitrogen, making it ideal for Electrospray Ionization in positive mode (ESI+).

  • Source Parameters: High temperature (450°C–550°C) is recommended to desolvate the tertiary alcohol efficiently.

  • Fragmentation Logic:

    • Water Loss: As a tertiary alcohol, PPE readily loses water (-18 Da) to form a stabilized carbocation. This is typically the most abundant product ion.

    • Phenyl Ring: The phenyl moiety can cleave, generating a characteristic ion at m/z 77 (native) or m/z 82 (d5).

Critical Technical Insight (Cross-Talk Avoidance): When selecting MRM transitions for the IS (PPE-d5), you must select product ions that retain the deuterated phenyl ring.

  • Safe: 205.1

    
     187.1 (Loss of H₂O; retains d5-phenyl).
    
  • Unsafe: 205.1

    
     106 (Loss of d5-phenyl). This generates a native pyridine fragment (m/z 106) identical to the analyte, causing false positives (cross-talk).
    

Table 1: Recommended MRM Transitions

CompoundPrecursor (Q1)Product (Q3)CE (eV)TypeRationale
PPE (Native) 200.1182.120-25QuantifierLoss of H₂O (High Intensity)
PPE (Native) 200.177.135-40QualifierPhenyl cation
PPE (Native) 200.1106.130-35QualifierPyridyl-ethyl fragment
PPE-d5 (IS) 205.1187.120-25QuantifierLoss of H₂O (Retains d5 label)
Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm).[1] Phenyl-Hexyl phases often provide better selectivity for aromatic isomers.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4-6 minutes.

  • Flow Rate: 0.4 – 0.6 mL/min.

Experimental Workflow: Sample Preparation

Given the basic nature of PPE (pKa ~5.2), Liquid-Liquid Extraction (LLE) at high pH is the most effective method to suppress ionization of the pyridine nitrogen, driving the analyte into the organic phase.

G Sample Biological Sample (Plasma/Urine 200 µL) IS_Add Add IS (PPE-d5) Final Conc: 50 ng/mL Sample->IS_Add Buffer Alkaline Buffer (0.1M Na2CO3, pH 9-10) IS_Add->Buffer Vortex 10s Extract LLE Extraction (MTBE or Hexane:EtOAc) Buffer->Extract Add 1mL Solvent Dry Evaporate to Dryness (N2 stream @ 40°C) Extract->Dry Transfer Supernatant Recon Reconstitute (Mobile Phase A:B 80:20) Dry->Recon Inject LC-MS/MS Analysis Recon->Inject

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for PPE analysis. The alkaline buffering step is critical to ensure the pyridine ring is uncharged (free base) for efficient organic extraction.

Detailed Protocol Steps:
  • Aliquot: Transfer 200 µL of plasma or urine into a clean glass tube.

  • IS Spiking: Add 20 µL of PPE-d5 working solution (e.g., 500 ng/mL in methanol). Vortex briefly.

  • Alkalinization: Add 200 µL of 0.1 M Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (pH > 9.0).

    • Why? This neutralizes the pyridine nitrogen, rendering the molecule hydrophobic.

  • Extraction: Add 1.5 mL of extraction solvent (MTBE or Hexane:Ethyl Acetate 80:20). Cap and shake/vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean tube.

    • Caution: Avoid disturbing the aqueous layer to prevent salt contamination.

  • Evaporation: Evaporate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (80% A / 20% B). Vortex and transfer to an autosampler vial.

Validation Framework (FDA/EMA Compliance)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .[2][3]

Linearity & Sensitivity
  • Range: Typically 1.0 – 1000 ng/mL.

  • Weighting: 1/x² linear regression is recommended due to heteroscedasticity in MS data.

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Matrix Effect & Recovery

The d5-IS is crucial here. You must calculate the IS-Normalized Matrix Factor .



  • Requirement: The CV of the IS-normalized MF calculated from 6 different lots of matrix should be < 15%. If the d5-IS works correctly, it will be suppressed to the exact same degree as the analyte, yielding a ratio of ~1.0.

Troubleshooting & Pitfalls

Deuterium Exchange (The "Scrambling" Effect)
  • Risk: Deuterium on heteroatoms (OH, NH) exchanges instantly with water. Deuterium on alpha-carbons (next to carbonyls) can exchange at high pH.

  • PPE-d5 Advantage: The deuterium atoms are on the phenyl ring . Aromatic C-D bonds are extremely stable and resistant to exchange even during the alkaline LLE step.

  • Check: If you observe a drop in IS signal intensity over time in the autosampler, check for precipitation, not exchange.

Isobaric Interferences
  • Doxylamine N-oxide: A metabolite that can thermally degrade in the MS source to mimic the parent or metabolites. Ensure chromatographic separation between PPE and Doxylamine N-oxide.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry.[2][3][4][5] Retrieved from [Link]

  • Gielsdorf, W., & Schubert, K. (1981). Biotransformation of doxylamine: isolation, identification and synthesis of some metabolites.[6] Journal of Clinical Chemistry and Clinical Biochemistry. Retrieved from [Link]

Sources

Application Note: High-Efficiency Extraction of 1-Phenyl-1-(2-pyridyl)ethanol-d5 from Human Urine for Bioanalytical Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed, scientifically-grounded protocols for the extraction of 1-Phenyl-1-(2-pyridyl)ethanol-d5 from human urine. As a deuterated stable isotope-labeled internal standard (SIL-IS), its efficient recovery is paramount for the accurate quantification of the corresponding non-labeled analyte, a key intermediate and impurity of Doxylamine.[][2][3] We present two robust methodologies: traditional Liquid-Liquid Extraction (LLE) and advanced Solid-Phase Extraction (SPE). The rationale behind each step is thoroughly explained, empowering researchers to not only replicate these methods but also adapt them to their specific analytical needs. This guide is intended for researchers, scientists, and drug development professionals engaged in bioanalysis, toxicology, and pharmacokinetic studies.

Introduction: The Critical Role of Internal Standards in Bioanalysis

Accurate quantification of analytes in complex biological matrices like urine is a significant challenge due to variability in sample preparation and instrumental analysis.[4] The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is the gold standard for mitigating these issues.[5][6] A SIL-IS, such as 1-Phenyl-1-(2-pyridyl)ethanol-d5, co-elutes with the analyte and experiences similar extraction inefficiencies, matrix effects (ion suppression or enhancement), and injection volume variations.[4][7] By normalizing the analyte's response to that of the SIL-IS, we can achieve highly accurate and precise results, a cornerstone of robust bioanalytical method development.[6][7]

The choice of extraction technique is critical for removing interfering matrix components and concentrating the analyte. This note details two primary methods:

  • Liquid-Liquid Extraction (LLE): A classic technique based on the differential solubility of the analyte between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A more advanced technique that uses a solid sorbent to selectively adsorb the analyte and wash away interferences, often resulting in cleaner extracts and higher throughput.[8]

Analyte Profile: 1-Phenyl-1-(2-pyridyl)ethanol-d5

Understanding the physicochemical properties of the internal standard is fundamental to designing an effective extraction strategy.

PropertyValueSource
Chemical Name 1-(Phenyl-d5)-1-(pyridin-2-yl)ethan-1-ol[2]
CAS Number 99430-79-2[][2]
Molecular Formula C₁₃H₈D₅NO[2]
Molecular Weight 204.28 g/mol [][2]
Appearance Orange Oil[]
Solubility Soluble in Dichloromethane[]
Structural Features Contains a basic pyridine ring and a non-polar phenyl group.[9]

The presence of a basic pyridine moiety and a lipophilic phenyl group makes this molecule amenable to both LLE and specific modes of SPE.

Pre-Analytical Considerations & Sample Preparation

Prior to extraction, proper sample handling is crucial to maintain sample integrity.

  • Sample Storage: Urine samples should be stored at -20°C or, for long-term storage, at -80°C to prevent degradation.[10]

  • Enzymatic Hydrolysis: In vivo, drugs and their metabolites can be conjugated with glucuronic acid to increase their water solubility for excretion. To ensure the analysis of the total (free + conjugated) analyte, a hydrolysis step using β-glucuronidase is often required prior to extraction.[11][12]

  • Internal Standard Spiking: The SIL-IS (1-Phenyl-1-(2-pyridyl)ethanol-d5) must be added to the urine sample before any extraction steps. This ensures that it undergoes the exact same process as the analyte, which is the foundational principle of its use for quantitative correction.[6]

Initial Sample Preparation Protocol:

  • Thaw frozen urine samples at room temperature.

  • Vortex each sample to ensure homogeneity.

  • To a 1 mL aliquot of urine, add 25 µL of a working solution of 1-Phenyl-1-(2-pyridyl)ethanol-d5.

  • If hydrolysis is necessary, add 100 µL of a β-glucuronidase solution in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6) and incubate for 2 hours at 60°C.[12]

Protocol I: Liquid-Liquid Extraction (LLE)

LLE is a cost-effective method that leverages the partitioning of an analyte between aqueous and organic phases. The key to success is maximizing the analyte's preference for the organic phase while leaving matrix interferences behind.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Urine 1 mL Urine Sample Spike Spike with IS: 1-Phenyl-1-(2-pyridyl)ethanol-d5 Urine->Spike Alkalinize Alkalinize with NaOH to pH > 9 Spike->Alkalinize AddSolvent Add 5 mL MTBE (Extraction Solvent) Alkalinize->AddSolvent Vortex Vortex Mix (5 min) AddSolvent->Vortex Centrifuge Centrifuge (4000 x g, 10 min) Vortex->Centrifuge Collect Collect Organic Layer (Top Layer) Centrifuge->Collect Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Collect->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Detailed LLE Protocol

Materials:

  • Prepared urine sample (1 mL)

  • 1.0 M Sodium Hydroxide (NaOH)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen stream)

  • LC-MS/MS vials

Procedure:

  • Alkalinization: To the 1 mL prepared urine sample in a 15 mL centrifuge tube, add 1.0 M NaOH dropwise until the pH is >9. This step is critical as it deprotonates the basic pyridine nitrogen, converting the analyte into its more non-polar, neutral form, which dramatically increases its affinity for the organic solvent.[13]

  • Solvent Addition: Add 5 mL of MTBE to the tube. MTBE is chosen for its high recovery rates and good reproducibility for a range of drug compounds from urine.[11]

  • Extraction: Cap the tube securely and vortex vigorously for 5 minutes. This maximizes the surface area between the two phases, facilitating the efficient transfer of the analyte from the aqueous to the organic layer.

  • Phase Separation: Centrifuge the tube at 4000 x g for 10 minutes. This will break any emulsion and create a sharp interface between the upper organic layer and the lower aqueous layer.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, being careful not to aspirate any of the lower aqueous phase.

  • Evaporation: Evaporate the MTBE to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase used for your LC-MS/MS analysis. Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol II: Solid-Phase Extraction (SPE)

SPE offers superior selectivity and can produce cleaner extracts compared to LLE, making it ideal for high-sensitivity assays and high-throughput automation.[8][14] The choice of sorbent is key; a mixed-mode cation exchange sorbent is highly effective for this analyte, utilizing both reversed-phase (for the phenyl group) and ion-exchange (for the pyridine group) retention mechanisms.[15][16]

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_extraction SPE Cartridge Steps cluster_post Post-Extraction Urine 1 mL Urine Sample Spike Spike with IS Urine->Spike Buffer Add 1 mL 2% Formic Acid Spike->Buffer Condition 1. Condition (2 mL Methanol) Equilibrate 2. Equilibrate (2 mL 2% Formic Acid) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash 1 (2 mL 2% Formic Acid) Load->Wash1 Wash2 5. Wash 2 (2 mL Methanol) Wash1->Wash2 Elute 6. Elute (2 mL 5% NH4OH in MTBE) Wash2->Elute Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction (SPE).

Detailed SPE Protocol

Materials:

  • Prepared urine sample (1 mL)

  • Formic acid

  • Methanol, HPLC grade

  • Ammonium Hydroxide (NH₄OH)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Mixed-Mode Cation Exchange SPE cartridges (e.g., 30 mg / 1 mL)

  • SPE vacuum manifold or positive pressure processor

  • Solvent evaporator

  • LC-MS/MS vials

Procedure:

  • Sample Pre-treatment: To the 1 mL prepared urine sample, add 1 mL of 2% formic acid in water. This acidification step ensures the pyridine nitrogen is protonated (positively charged), which is essential for its retention on the cation exchange sorbent.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through the sorbent. This wets the sorbent and activates the reversed-phase functional groups. Do not let the cartridge go dry.[8]

  • Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of 2% formic acid through the sorbent. This prepares the ion-exchange sites and ensures the cartridge environment matches the pH of the sample to be loaded. Do not let the cartridge go dry.[10]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). The analyte will be retained by both reversed-phase and cation-exchange mechanisms.

  • Wash Step 1 (Aqueous Wash): Wash the cartridge with 2 mL of 2% formic acid. This removes highly polar, water-soluble interferences (like salts and urea) without disrupting the analyte's binding.

  • Wash Step 2 (Organic Wash): Wash the cartridge with 2 mL of methanol. This step removes moderately polar interferences that are retained by the reversed-phase mechanism. The strong cation-exchange interaction prevents the analyte from being eluted at this stage.

  • Elution: Elute the analyte by passing 2 mL of 5% ammonium hydroxide in MTBE through the cartridge. The ammonium hydroxide is a strong base that neutralizes the positive charge on the analyte, disrupting its interaction with the cation-exchange sorbent and allowing the non-polar MTBE to elute it from the reversed-phase sites. Collect the eluate in a clean tube.[16][17]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the sample as described in the LLE protocol (steps 6 & 7).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Method Performance & Validation

While both methods are effective, they offer different performance characteristics. The choice often depends on the specific requirements of the assay.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale
Analyte Recovery Good to Excellent (70-95%)Excellent (>85%)SPE offers more specific interactions, leading to potentially higher and more consistent recovery.
Precision (%RSD) <15%<10%SPE is more easily automated and less operator-dependent, leading to better precision.[8]
Matrix Effect Moderate to HighLow to ModerateSPE provides a more thorough cleanup, removing more ion-suppressing matrix components.[4]
Throughput Low to MediumHigh (96-well plate format)SPE is highly amenable to automation and parallel processing.
Cost per Sample LowModerateLLE requires only basic solvents and glassware, while SPE requires specialized cartridges.

Method validation should be performed according to established guidelines (e.g., FDA or EMA) to demonstrate the method is fit for purpose.[4][18] Key validation parameters include selectivity, accuracy, precision, recovery, matrix effect, and limit of quantification (LOQ).

Conclusion

Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable and robust methods for the extraction of 1-Phenyl-1-(2-pyridyl)ethanol-d5 from urine.

  • LLE represents a simple, low-cost approach that is well-suited for smaller sample batches or when specialized equipment is unavailable.

  • SPE , particularly with a mixed-mode sorbent, provides cleaner extracts, higher recovery, and is the superior choice for high-throughput laboratories requiring the utmost sensitivity and reproducibility.

The detailed protocols and scientific rationale provided in this note serve as a comprehensive guide for developing and implementing a reliable bioanalytical method. The use of a deuterated internal standard like 1-Phenyl-1-(2-pyridyl)ethanol-d5 is non-negotiable for achieving the accuracy and precision required in regulated bioanalysis.

References

  • Agilent. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies.
  • Caboni, P., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. MDPI. Retrieved from [Link]

  • Kermsha, S., et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Journal of Clinical and Diagnostic Research. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • García-Valverde, M. T., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. Retrieved from [Link]

  • Idaho State Police. (2014). Urine Toxicology 2.4 Liquid-Liquid Extraction Methods for Qualitative GC/MSD Confirmation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mixed-mode solid-phase extraction procedures for the determination of MDMA and metabolites in urine using LC-MS, LC-UV, or GC-NPD. Retrieved from [Link]

  • McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions. Retrieved from [Link]

  • ResearchGate. (n.d.). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2023). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. Journal of Chemical Education. Retrieved from [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of deuterated internal standards used in forensic toxicology for quantitative LC-MS analysis of various drugs. Retrieved from [Link]

  • IJRPS. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • SciELO. (2024). Validation of an analytical technique for the dosage of ethanol in biological fluids. Retrieved from [Link]

Sources

1-Phenyl-1-(2-pyridyl)ethanol-d5 as a tracer in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Phenyl-1-(2-pyridyl)ethanol-d5 as a Tracer in Pharmacokinetic Studies

Executive Summary

In the comprehensive pharmacokinetic (PK) profiling of doxylamine and related pyridine-based antihistamines, the quantification of metabolites is critical for understanding clearance mechanisms and potential toxicity. 1-Phenyl-1-(2-pyridyl)ethanol (also known as


-methyl-

-phenyl-2-pyridinemethanol) is a primary Phase I metabolite and hydrolytic degradation product of doxylamine.

This guide details the protocol for using 1-Phenyl-1-(2-pyridyl)ethanol-d5 (d5-PPE) as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike generic internal standards, d5-PPE possesses physicochemical properties identical to the target analyte, differing only in mass. This allows it to perfectly compensate for variability in extraction recovery, ionization suppression (matrix effects), and chromatographic drift during LC-MS/MS analysis.

Chemical Profile & Tracer Characteristics

The d5-isotopologue carries five deuterium atoms on the phenyl ring. This labeling position is strategically chosen to ensure metabolic and isotopic stability, as the phenyl ring remains intact during the primary metabolic cleavage events of the parent drug.

PropertyTarget Analyte (Unlabeled)Tracer / Internal Standard (d5)
Compound Name 1-Phenyl-1-(2-pyridyl)ethanol1-Phenyl-1-(2-pyridyl)ethanol-d5
CAS Number 19490-92-799430-79-2
Molecular Formula


Molecular Weight 199.25 g/mol 204.28 g/mol
LogP ~2.34 (Lipophilic)~2.34
pKa ~4.8 (Pyridine Nitrogen)~4.8
Label Position N/APhenyl ring (

-phenyl)
Role Phase I Metabolite / Impurity BNormalization Standard (SIL-IS)

Metabolic Context & Mechanism

To interpret PK data accurately, one must understand where the tracer fits into the biological system. Doxylamine undergoes extensive hepatic metabolism via Cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9).

  • N-Demethylation: Sequential removal of methyl groups from the amine.

  • Ether Cleavage: Scission of the benzhydryl ether linkage releases 1-Phenyl-1-(2-pyridyl)ethanol . This is the specific pathway tracked by this tracer.

Diagram 1: Doxylamine Metabolic Pathway & Tracer Relevance

MetabolicPathway Doxylamine Doxylamine (Parent Drug) Desmethyl N-Desmethyldoxylamine Doxylamine->Desmethyl CYP450 (N-demethylation) PPE 1-Phenyl-1-(2-pyridyl)ethanol (Target Analyte) Doxylamine->PPE Ether Cleavage (CYP/Hydrolysis) Didemethyl N,N-Didesmethyldoxylamine Desmethyl->Didemethyl CYP450 Glucuronide O-Glucuronide Conjugate (Excreted) PPE->Glucuronide UGT Enzymes (Phase II) Tracer 1-Phenyl-1-(2-pyridyl)ethanol-d5 (Internal Standard) Tracer->PPE Used to Quantify

Caption: Metabolic trajectory of Doxylamine showing the generation of the alcohol metabolite (PPE). The d5-tracer is used to normalize the quantification of PPE.

Experimental Protocol: LC-MS/MS Bioanalysis

This protocol is designed for human plasma but is adaptable to urine or microsomal incubations.

Reagent Preparation
  • Stock Solution A (Analyte): Dissolve 1 mg 1-Phenyl-1-(2-pyridyl)ethanol in 1 mL Methanol (1 mg/mL).

  • Stock Solution B (Tracer IS): Dissolve 1 mg 1-Phenyl-1-(2-pyridyl)ethanol-d5 in 1 mL Methanol.

  • Working IS Solution: Dilute Stock B with 50% Methanol/Water to a concentration of 50 ng/mL . Rationale: This concentration should yield a signal intensity similar to the mid-range of the analyte calibration curve.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for this analyte due to its moderate lipophilicity (LogP 2.3), ensuring cleaner extracts and reduced matrix effects.

  • Aliquot: Transfer 200 µL of plasma/sample into a 2 mL polypropylene tube.

  • Spike IS: Add 20 µL of Working IS Solution (d5-PPE). Vortex for 10 sec.

    • Critical Step: This step equilibrates the tracer with the matrix, ensuring it undergoes the same extraction efficiency as the analyte.

  • Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH 9.0).

    • Mechanism:[1] The basic pH suppresses the ionization of the pyridine nitrogen (pKa ~4.8), keeping the molecule neutral and driving it into the organic phase.

  • Extraction: Add 1.5 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitation: Shake/tumble for 15 minutes. Centrifuge at 4000 rpm for 10 min at 4°C.

  • Reconstitution: Transfer the supernatant (organic layer) to a fresh tube. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (Initial conditions).

LC-MS/MS Parameters

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-0.5 min)

    
     90% B (3.0 min) 
    
    
    
    90% B (4.0 min)
    
    
    5% B (4.1 min).
  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI) – Positive Mode.[2][3]

  • Mode: Multiple Reaction Monitoring (MRM).[2][3]

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
Target (PPE) 200.1

182.1 20Loss of

(Dehydration)
106.0 35Pyridine-ethyl fragment
Tracer (d5-PPE) 205.1

187.1 20Loss of

(Retains d5-phenyl)
111.0 35Equivalent d5 fragment

Note: The transition 200.1


 182.1 is the most abundant (quantifier), while 200.1 

106.0 acts as a qualifier for structural confirmation.

Method Validation & Quality Assurance

To ensure the data meets regulatory standards (FDA/EMA), the following validation modules must be executed.

Diagram 2: Analytical Workflow & Validation Logic

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike with d5-Tracer (Internal Standard) Sample->Spike Extract Extraction (LLE) @ pH 9.0 Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS MatrixEffect Check Matrix Effect: Compare IS response in Matrix vs. Solvent Extract->MatrixEffect Validation Data Data Processing Ratio: Area(Analyte) / Area(IS) LCMS->Data Linearity Linearity Check: Calibration Curve (r² > 0.99) Data->Linearity QC

Caption: Step-by-step bioanalytical workflow emphasizing the integration of the d5-tracer and validation checkpoints.

Validation Criteria Table
ParameterAcceptance CriteriaRole of d5-Tracer
Selectivity No interfering peaks at retention time of Analyte or IS.Ensures d5-IS does not contribute to Analyte channel (Cross-talk).
Linearity

(Weighted

).
Corrects for injection variability across the concentration range.
Accuracy/Precision

(CV and RE).
Compensates for drift in MS sensitivity during batch runs.
Matrix Effect IS-normalized Matrix Factor

1.0.
Crucial: The d5-IS experiences the same ion suppression as the analyte, mathematically cancelling out the error.

References

  • Gielsdorf, W., & Schubert, K. (1981).[4] Biotransformation of doxylamine: isolation, identification and synthesis of some metabolites. Journal of Clinical Chemistry and Clinical Biochemistry, 19(7), 485–490.[4]

  • BOC Sciences. (n.d.). 1-Phenyl-1-(2-pyridyl)ethanol-[d5] Product Information. Stable Isotope Labeling Services.

  • Zhang, X., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984.[2]

  • Toronto Research Chemicals (TRC). (2023). 1-Phenyl-1-(2-pyridyl)ethanol (Doxylamine Impurity B). Product Catalog.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Doxylamine-d5 Matrix Effect Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing matrix effects for Doxylamine-d5 internal standards Role: Senior Application Scientist, Bioanalytical Support Division

Status: Operational Protocol ID: DOX-D5-ME-2026 Scope: LC-MS/MS Quantification in Biological Matrices

Introduction: The "Perfect" Standard Fallacy

As researchers, we often treat Stable Isotope Labeled (SIL) internal standards like Doxylamine-d5 as a "magic bullet" that automatically corrects for all ionization errors. This is a dangerous assumption. While Doxylamine-d5 is chemically nearly identical to the analyte, it is not immune to Matrix Effects (ME) .

In high-throughput bioanalysis, particularly with antihistamines in plasma or urine, two specific failure modes occur:

  • Ion Suppression Decoupling: If the deuterated standard elutes slightly earlier than the analyte (the "Deuterium Isotope Effect"), it may experience a different ionization environment if the suppression zone is narrow.

  • Absolute Signal Loss: Even if the ratio (Analyte/IS) is preserved, severe suppression (<10% recovery) destroys sensitivity (S/N), raising the LLOQ and failing validation.

This guide provides the diagnostic workflows and remediation protocols to ensure your Doxylamine assays meet FDA/EMA validation criteria.

Module 1: Diagnostic Workflow

"Do I have a Matrix Effect?"

Before changing your extraction, you must quantify the problem. We use the Matuszewski Method (Post-Extraction Spike) to distinguish between Extraction Recovery (RE) and Matrix Effect (ME).

Protocol: Calculating the Matrix Factor (MF)

Reagents:

  • Set A (Neat): Analyte/IS in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte/IS.

  • Set C (Pre-Extraction Spike): Matrix spiked with Analyte/IS, then extracted (Standard QC).

The Equations:

  • Matrix Factor (MF):

    
    
    
    • MF = 1.0: No Effect.

    • MF < 1.0: Ion Suppression (Common).

    • MF > 1.0: Ion Enhancement.[1]

  • IS-Normalized MF:

    
    
    
    • Goal: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15) with a CV <15% across 6 different lots of matrix (FDA Guidance).

Visualizing the Diagnosis Logic

MatrixDiagnosis Start Start: Low Sensitivity or High CV% observed Step1 Perform Post-Column Infusion (Inject Blank Matrix while infusing Doxylamine) Start->Step1 Decision1 Is there a dip/peak at Doxylamine RT? Step1->Decision1 ResultClean No Matrix Effect. Check Injection/Pipetting. Decision1->ResultClean No ResultDirty Matrix Effect Confirmed. Calculate Matrix Factor (MF). Decision1->ResultDirty Yes CalcMF Compare MF(Analyte) vs MF(IS) ResultDirty->CalcMF Decision2 Are MF values similar? CalcMF->Decision2 Action1 Suppression is compensated. Proceed if S/N is acceptable. Decision2->Action1 Yes (0.9-1.1) Action2 Divergent Suppression. Chromatographic or Extraction fix required. Decision2->Action2 No (<0.8 or >1.2)

Caption: Decision tree for diagnosing matrix effects using Post-Column Infusion and Matrix Factor calculations.

Module 2: Sample Preparation Optimization

"Cleaning the Matrix"

Protein Precipitation (PPT) is the most common cause of matrix effects because it leaves phospholipids (PLs) in the supernatant. PLs (GPCho/GPEtn) are "sticky" in Reverse Phase and often co-elute with Doxylamine.

Recommendation: Switch from PPT to High-pH Liquid-Liquid Extraction (LLE) .

Scientific Rationale: Doxylamine is a base (


).
  • At Neutral pH (Plasma): It is ionized (charged) and water-soluble.

  • At High pH (>11): It becomes uncharged (neutral) and highly lipophilic.

  • Phospholipids: Remain charged/zwitterionic and prefer the aqueous phase or the interface.

Protocol: High-pH LLE for Doxylamine
  • Aliquot: Transfer 200 µL Plasma to a glass tube.

  • IS Spike: Add 20 µL Doxylamine-d5 working solution.

  • Alkalize: Add 200 µL 0.1 M Sodium Carbonate (pH 11.0) .

    • Critical: Do not use dilute ammonia; Carbonate provides a stable high pH to ensure

      
      .
      
  • Extract: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl Alcohol (98:2).

    • Why MTBE? It forms a clear top layer and extracts basic drugs efficiently while leaving PLs behind.

  • Agitate: Vortex 5 mins; Centrifuge 5 mins @ 4000g.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer.

  • Dry & Reconstitute: Evaporate under

    
     @ 40°C. Reconstitute in Mobile Phase (Initial Conditions).
    
Comparison of Extraction Techniques
MethodPhospholipid RemovalRecovery (Doxylamine)Matrix Effect RiskCost/Time
Protein Precip (PPT) < 10% (Poor)> 90%High (Suppression likely)Low
LLE (High pH) > 95% (Excellent)80-90%Low (Clean extract)Medium
SPE (MCX) > 99% (Best)85-95%Very Low High

Module 3: Chromatographic Resolution

"The Deuterium Isotope Effect"

A common issue with Doxylamine-d5 is that it elutes earlier than native Doxylamine on C18 columns.

  • Mechanism: The C-D bond is shorter (smaller molar volume) and has lower polarizability than the C-H bond. This weakens the van der Waals interaction with the C18 stationary phase.

  • The Risk: If a phospholipid peak elutes at 2.50 min, and Doxylamine-d5 elutes at 2.48 min while Doxylamine elutes at 2.52 min, the IS might be suppressed while the analyte is not.

Workflow: Chromatographic Optimization

To fix this, you must either separate the PLs entirely or ensure co-elution is tight .

ChromaOpt Input IS Elutes Earlier than Analyte Step1 Reduce Gradient Slope (Shallow Gradient) Input->Step1 Primary Fix Step2 Increase Organic Modifier in Mobile Phase A Input->Step2 Alternative Result Co-elution Improved PLs Separated Step1->Result Step2->Result

Caption: Strategies to mitigate retention time shifts caused by the Deuterium Isotope Effect.

Recommended LC Conditions:

  • Column: Phenyl-Hexyl or C18 (High Carbon Load). Phenyl phases often provide better selectivity for amine bases.

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5). Acidic pH keeps Doxylamine protonated for better peak shape.

  • Mobile Phase B: Acetonitrile (Methanol causes higher backpressure but sometimes better PL separation).

  • Gradient: Hold low organic (5% B) for 0.5 min to divert salts, then ramp. Ensure a high organic wash (95% B) at the end of every injection to clear late-eluting phospholipids.

Module 4: Frequently Asked Questions (FAQs)

Q1: My Doxylamine-d5 response drops progressively over a batch of 100 samples. Why? A: This is "Source Fouling." Even if you don't see suppression in the first injection, phospholipids accumulate on the MS source cone or capillary.

  • Fix: Implement a "Sawtooth" wash step in your LC gradient (ramp to 95% B, hold 1 min, drop to 5%, ramp back to 95%).

  • Fix: Use a divert valve to send the first 1 minute and the final wash of the LC flow to waste, not the source.

Q2: Can I use Doxylamine-d5 for urine analysis without hydrolysis? A: Doxylamine is extensively metabolized. In urine, a significant portion exists as the N-oxide or glucuronide conjugates.

  • Risk: If these conjugates co-elute and undergo "in-source fragmentation," they can convert back to Doxylamine in the source, falsely elevating the analyte signal. The D5 IS will not compensate for this because it doesn't undergo the same conversion (it wasn't glucuronidated in the body).

  • Protocol: You must check for in-source fragmentation by injecting a pure standard of the metabolite (if available) or ensuring chromatographic separation between the metabolite and parent drug.

Q3: My IS-Normalized Matrix Factor is 1.4 (Enhancement). Is this acceptable? A: FDA guidance suggests a CV of <15% is more important than the absolute value, but 1.4 indicates a fundamental method flaw. Enhancement is often caused by co-eluting formulation agents (like PEG) in patient samples.

  • Fix: Switch to the LLE protocol (Module 2). PEG is water-soluble and will not extract into Hexane/MTBE, eliminating the enhancement.

References

  • US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
  • Wang, S., & Cyronak, M. (2013). Matix Effects in LC-MS/MS. In Handbook of LC-MS Bioanalysis. (Detailed discussion on Deuterium Isotope Effects in RP-LC).
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Technical Support Center: Doxylamine & Impurity B-d5 Separation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It is designed to be authoritative, actionable, and scientifically rigorous, adhering to your specific constraints regarding autonomy, integrity, and visualization.

Executive Summary & Problem Definition

The Issue: Researchers frequently encounter co-elution between the high-abundance Doxylamine API peak and the trace-level Internal Standard, Impurity B-d5 (used to quantify Impurity B). The Consequence: Because Doxylamine is present at high concentrations (often mg/mL), its co-elution with the trace-level IS (ng/mL) results in severe Ion Suppression (Matrix Effect) in LC-MS/MS. This renders the quantification of Impurity B inaccurate or impossible due to the loss of the IS signal. The Chemical Root Cause: Standard generic gradients (Low pH, C18) often fail to leverage the distinct pKa differences between the tertiary amine of Doxylamine and the pyridine ring of Impurity B.

The Chemistry of Separation (Why Your Method Failed)

To resolve this, we must deconstruct the analytes. You are likely using a low pH (Formic Acid/TFA) mobile phase. This is the primary error.

FeatureDoxylamine (API)Impurity B (EP/USP Definition)
Chemical Name N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine(1RS)-1-phenyl-1-(pyridin-2-yl)ethanol
Key Functional Group Tertiary Amine + PyridinePyridine (No Aliphatic Amine)
pKa 1 (Basic) ~9.2 (Aliphatic Amine)~4.5 - 5.0 (Pyridine Nitrogen)
Charge at pH 3.0 Positively Charged (+) Positively Charged (+)
Charge at pH 6.5 Positively Charged (+) Neutral (0)

The Solution: At pH 3.0 , both molecules are protonated and hydrophilic, leading to poor retention and potential co-elution on C18. At pH 6.5 , the Doxylamine remains charged (protonated amine), while Impurity B (and its d5 analog) becomes neutral . This drastically increases the retention of Impurity B on a hydrophobic column, pulling it away from the early-eluting Doxylamine.

Visualization: The Separation Strategy

The following logic flow illustrates the decision process for method development to force separation based on ionization states.

SeparationStrategy Start Start: Co-elution Observed Analyze_pKa Analyze pKa Differences Doxylamine (9.2) vs Impurity B (5.0) Start->Analyze_pKa Decision_pH Current Mobile Phase pH? Analyze_pKa->Decision_pH Low_pH Acidic (pH 2-4) Both Protonated (+) Decision_pH->Low_pH Using Formic Acid High_pH Intermediate (pH 6-7) Dox (+) / Imp B (Neutral) Decision_pH->High_pH Using Buffer Result_Low Poor Selectivity Co-elution Likely Low_pH->Result_Low Result_High High Selectivity Impurity B Retains Longer High_pH->Result_High Action_Change Switch to Ammonium Acetate pH 6.5 Result_Low->Action_Change Action_Change->High_pH

Figure 1: Decision logic for exploiting pKa differences to achieve chromatographic resolution.

Validated Troubleshooting Protocols

Protocol A: The "pH Switch" Method (Recommended)

This method utilizes the pKa difference to shift Impurity B-d5 to a later retention time, clearing the suppression zone of the API.

Reagents:

  • Mobile Phase A: 10mM Ammonium Acetate (adjusted to pH 6.5 with dilute Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH C18 or Phenomenex Kinetex Biphenyl), 100 x 2.1 mm, 1.7 µm or 2.6 µm.

Gradient Parameters:

Time (min) % Mobile Phase B Rationale
0.0 5 Initial loading
1.0 5 Isocratic hold to elute salts
8.0 60 Slow ramp to separate Doxylamine (early) from Neutral Impurity B (late)
8.1 95 Wash
10.0 95 Wash

| 10.1 | 5 | Re-equilibration |

Why this works: At pH 6.5, Impurity B-d5 is deprotonated (neutral) and interacts strongly with the C18 phase. Doxylamine remains charged and elutes earlier.

Protocol B: The "Phenyl-Hexyl" Alternative

If you are restricted to low pH (e.g., using a specific mass spec source that requires formic acid), you must change the stationary phase mechanism.

  • Concept: Doxylamine and Impurity B both contain pyridine rings.[1] However, the steric accessibility differs.

  • Column: Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: These columns utilize

    
     interactions. The interaction strength differs significantly between the bulkier Doxylamine and the smaller Impurity B alcohol, often providing separation even when charge states are identical.
    

Critical "Gotchas" & FAQs

Q1: I separated the peaks, but I still see a Doxylamine signal under the Impurity B peak. Why?

A: This is likely Crosstalk or In-Source Fragmentation , not co-elution.

  • Scenario: If you are monitoring the N-Oxide (sometimes confused with Impurity B), it is thermally unstable.

  • Mechanism: In the hot ESI source, N-oxides can lose oxygen (reduction), converting back into the parent drug (Doxylamine).

  • Diagnosis: Inject a pure standard of the Impurity. If you see the parent Doxylamine mass appear, your source temperature is too high.

  • Fix: Lower the Source Temperature (e.g., from 500°C to 350°C) and reduce the Cone Voltage/Declustering Potential.

Q2: Why use Impurity B-d5? Can't I use Doxylamine-d5?

A: No.

  • Doxylamine-d5 tracks the API. It will co-elute with the API.

  • Impurity B-d5 tracks the Impurity. It co-elutes with the Impurity.

  • If you use Doxylamine-d5 to quantify Impurity B, you will fail to correct for matrix effects specific to the Impurity's retention time. You must use the stable isotope labeled (SIL) internal standard that matches your specific analyte.

Q3: My Impurity B-d5 signal is fluctuating wildly.

A: This suggests the API (Doxylamine) is eluting too close to the Impurity B-d5.

  • Check: Overlay the chromatograms of the API (at full concentration) and the IS.

  • Threshold: If the API tail overlaps the IS peak, the massive influx of ions from the API is stealing charge from your trace IS (Ion Suppression).

  • Action: Use Protocol A (above) to move the Impurity B-d5 to a retention time after the API has eluted.

Advanced Workflow: Method Development Cycle

The following diagram details the iterative loop for optimizing this specific separation.

MethodDev Input Input: Mixture of Doxylamine + Impurity B + B-d5 Step1 Step 1: Run Low pH Gradient (Formic Acid) Input->Step1 Check1 Resolution > 1.5? Step1->Check1 Success Validate Method Check1->Success Yes Fail1 Co-elution Detected Check1->Fail1 No Step2 Step 2: Switch to pH 6.5 (Ammonium Acetate) Fail1->Step2 Check2 Resolution > 1.5? Step2->Check2 Check2->Success Yes Step3 Step 3: Change Column Chemistry (C18 -> Phenyl-Hexyl) Check2->Step3 No Step3->Success

Figure 2: Iterative optimization workflow for separating basic amines from their impurities.

References

  • European Pharmacopoeia (Ph. Eur.). Doxylamine Succinate Monograph 1589. (Defines Impurity B as (1RS)-1-phenyl-1-(pyridin-2-yl)ethanol).[2][3]

  • United States Pharmacopeia (USP). Doxylamine Succinate.[4] (Lists Related Compound B and methods for separation).

  • Sielc Technologies. HPLC Method for Separation of Pyridoxine and Doxylamine. (Demonstrates buffer usage for basic drugs).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3162, Doxylamine. (Provides pKa data: 9.2 and 4.0).

  • Chaudhari, et al. Stability-indicating HPLC method for estimation of doxylamine succinate. Future Journal of Pharmaceutical Sciences, 2021. (Discusses degradation pathways and separation of alkaline degradants).

Sources

Technical Support Center: A Researcher's Guide to Preventing Deuterium Exchange in 1-Phenyl-1-(2-pyridyl)ethanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Phenyl-1-(2-pyridyl)ethanol-d5. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this isotopically labeled compound. Maintaining the isotopic integrity of your material is paramount for the accuracy of pharmacokinetic studies, metabolic profiling, and mechanistic investigations that rely on the kinetic isotope effect (KIE).[1] This guide provides in-depth, experience-driven answers to common challenges, focusing on the prevention of unintended hydrogen-deuterium (H/D) exchange.

Section 1: Understanding Deuterium Exchange in Your Molecule

This section addresses the fundamental principles governing the stability of the deuterium labels on 1-Phenyl-1-(2-pyridyl)ethanol-d5.

Q1: What are the most likely sites for deuterium exchange on 1-Phenyl-1-(2-pyridyl)ethanol-d5, and why?

A: It is crucial to distinguish between two types of deuterium atoms on this molecule based on their chemical environment and susceptibility to exchange:

  • The Highly Labile Hydroxyl Deuteron (-OD): If the hydroxyl proton has been replaced with deuterium, this is the most exchangeable site. Protons on heteroatoms (like oxygen) are acidic and exchange rapidly with protons from the environment, especially from protic solvents like water or methanol.[2][3][4] This exchange is a fast equilibrium reaction and is often difficult to prevent entirely if protic sources are present.

  • The Stable Phenyl Deuterons (Aromatic C-D): The five deuterium atoms on the phenyl ring are covalently bonded to carbon and are considered "non-exchangeable" under standard laboratory conditions.[2] The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which is the basis of the kinetic isotope effect.[5][6] However, these C-D bonds are not invincible. Exchange can be forced under specific, often harsh, conditions.

Q2: What are the primary mechanisms that cause the loss of the stable phenyl deuterium labels?

A: Loss of deuterium from the aromatic ring is not a spontaneous process. It is almost always catalyzed by the presence of other chemical species or energy inputs. The primary culprits are:

  • Acid/Base Catalysis: Both strong acids and strong bases can facilitate H/D exchange on aromatic rings.[2][7]

    • Acid-Catalyzed Exchange: In the presence of a strong acid, a deuteron on the ring can be replaced by a proton through an electrophilic aromatic substitution-like mechanism.

    • Base-Catalyzed Exchange: Strong bases can deprotonate a C-D bond, forming a transient carbanion.[7][8] This carbanion can then be quenched by a proton source in the environment (like water), leading to deuterium loss.

  • Protic Solvents: Solvents containing exchangeable protons (e.g., water, methanol, ethanol) are the most common source of protons for unwanted exchange reactions.[5][9] Even trace amounts of water in aprotic solvents can be problematic over time.[1][10]

  • Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the C-D bond strength, accelerating the rate of catalyzed exchange reactions.[11][12]

Below is a diagram illustrating the key factors that can compromise the isotopic stability of your compound.

Caption: A step-by-step workflow for diagnosing and resolving deuterium exchange issues.

Section 3: Best Practices & Protocols (FAQs)

This section provides clear, actionable protocols to prevent deuterium exchange from the outset.

Q5: What are the ideal storage conditions for 1-Phenyl-1-(2-pyridyl)ethanol-d5 to ensure long-term stability?

A: Proper storage is the first line of defense against isotopic degradation. [5]Adherence to these conditions is critical for maintaining the integrity of your standard.

Parameter Recommendation Rationale
Temperature -20°C for long-term storage. 2-8°C for short-term working solutions. [5]Reduces the kinetic energy of molecules, slowing down any potential degradation or exchange reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents exposure to atmospheric moisture, a primary source of proton contamination. [1][5]
Container Tightly sealed amber glass vial with a PTFE-lined cap.Protects from light, which can catalyze degradation, and prevents moisture ingress and solvent evaporation. [12]
Form Store as a solid if possible. If in solution, use an anhydrous, aprotic solvent.Minimizes mobility and intermolecular interactions that could facilitate exchange.
Q6: Which solvents should I use for running reactions or preparing samples for analysis (e.g., NMR)?

A: Solvent choice is arguably the most critical factor in preventing H/D exchange during an experiment.

Solvent Class Examples Suitability for Deuterated Compounds Comments
Aprotic Polar DMSO-d₆, Acetonitrile-d₃, Acetone-d₆Excellent Highly recommended. They dissolve a wide range of compounds without providing a source for exchange. Ensure they are anhydrous. [3]
Aprotic Non-Polar Chloroform-d (CDCl₃), Benzene-d₆, Toluene-d₈Excellent Ideal for non-polar compounds. CDCl₃ can become acidic over time; use a fresh bottle or one with a stabilizer. [10][12]
Protic D₂O, Methanol-d₄ (CD₃OD), Ethanol-d₆Use with Extreme Caution These solvents will readily exchange with the hydroxyl (-OD) proton and can facilitate exchange at C-D sites under catalytic conditions. [3]Avoid unless required by the experimental design.
Q7: How should I handle the compound to minimize exposure to moisture?

A: Employing standard anhydrous techniques is essential.

Protocol: Handling Under an Inert Atmosphere

  • Preparation: Thoroughly dry all glassware in an oven (e.g., overnight at 120°C) and allow it to cool in a desiccator. [12]2. Inert Setup: Assemble your reaction or sample preparation apparatus (e.g., flask, NMR tube) and flush the system with a steady stream of dry nitrogen or argon for several minutes to displace all air and moisture.

  • Aliquot Transfer: If the compound is a solid, quickly weigh the desired amount and add it to the flask under a positive pressure of inert gas. If it is a stock solution, use a dry, nitrogen-flushed syringe to withdraw and transfer the liquid. [10]4. Solvent Addition: Add your anhydrous, aprotic solvent via a dry syringe or cannula.

  • Sealing: Securely cap or seal the vessel (e.g., with a rubber septum or a sealed NMR cap) while still under a positive pressure of inert gas.

Q8: How can I quantitatively verify the isotopic purity of my compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. [13][14] Protocol: Verifying Isotopic Purity by ¹H NMR

  • Sample Preparation: Prepare a sample of your deuterated compound in a high-purity, anhydrous deuterated aprotic solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a precise amount of a stable, non-volatile internal standard with a known proton concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Acquire Spectrum: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) is used (e.g., 5 times the longest T1 value) to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Processing: Carefully phase and baseline the spectrum.

  • Integration and Calculation:

    • Integrate the signal of the known internal standard.

    • Integrate any residual proton signals appearing in the aromatic region corresponding to the deuterated phenyl ring.

    • Compare the integration of the residual proton signals to the integration of the standard to calculate the molar amount of proton incorporation, and thus the percentage of deuterium loss.

By implementing these best practices and protocols, you can ensure the isotopic integrity of your 1-Phenyl-1-(2-pyridyl)ethanol-d5, leading to more reliable and reproducible experimental outcomes.

References
  • BenchChem. (2025).
  • UNC Chemistry Department. (n.d.). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells.
  • Wikipedia. (2023). Hydrogen–deuterium exchange.
  • Welte, C. U., et al. (2014). NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins. PMC - PubMed Central.
  • BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • Gawroński, J., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • Deredge, D., et al. (2015). Hydrogen/Deuterium Exchange and Nuclear Magnetic Resonance Spectroscopy Reveal Dynamic Allostery on Multiple Time Scales in the Serine Protease Thrombin. PMC.
  • van der Meer, J. (2022).
  • ResearchGate. (2018). Deuterium exchange dependence on pH...why?
  • Cambridge Isotope Laboratories, Inc. (n.d.). Use and Handling of NMR Solvents.
  • BenchChem. (2025). How to prevent deuterium exchange with Octanal-d16.
  • Gao, Y., et al. (2025). Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. RSC Publishing.
  • ResearchGate. (2017).
  • Di Martino, J. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC.
  • Nshanian, M., et al. (2015). Applications of hydrogen deuterium exchange (HDX)
  • Chemistry LibreTexts. (2023). Deuterium Exchange.
  • BenchChem. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • SYNMR. (2023).
  • Isotope Science / Alfa Chemistry. (2026).
  • BenchChem. (2025).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). Hydrogen–deuterium exchange reactions.
  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
  • Holder, D., et al. (2017). Rapid Hydrogen–Deuterium Exchange in Liquid Droplets. PMC - NIH.
  • Google Patents. (2018).
  • Semantic Scholar. (n.d.). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis.
  • Meng, Q., et al. (2023). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. Biophysics Reports.
  • Sigma-Aldrich. (n.d.). Solvent Stabilizer Systems.

Sources

Doxylamine-d5 Standards: A Technical Guide to Ensuring Stability and Preventing Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Doxylamine-d5 standards. This guide is designed for researchers, analytical scientists, and drug development professionals who rely on the integrity of deuterated standards for accurate quantification in mass spectrometry-based assays. As an internal standard, the stability of Doxylamine-d5 is paramount for the validity of experimental data. This document provides in-depth, experience-based guidance on the optimal storage conditions, potential degradation pathways, and troubleshooting strategies to maintain the purity and concentration of your Doxylamine-d5 standards.

The Critical Role of Isotopic and Chemical Stability

Doxylamine-d5 is a stable isotope-labeled (SIL) internal standard used for the quantification of doxylamine, an ethanolamine-derivative antihistamine with sedative properties.[1] The five deuterium atoms on the phenyl ring provide a distinct mass shift from the unlabeled analyte, making it an ideal internal standard for LC-MS applications. However, like its non-deuterated counterpart, Doxylamine-d5 is susceptible to chemical degradation if not handled and stored correctly. Degradation can lead to a loss of the primary standard, the appearance of interfering peaks in chromatograms, and ultimately, a compromise in the accuracy of quantitative results. Understanding the mechanisms of degradation is the first step toward preventing it.

Frequently Asked Questions (FAQs) & Quick-Start Guide

This section addresses the most common questions regarding the storage and handling of Doxylamine-d5.

Q1: What is the ideal storage temperature for Doxylamine-d5?

A: The recommended storage temperature can vary slightly by manufacturer, but a consensus points towards controlled, cold conditions. For long-term stability (≥ 4 years), storage at -20°C is recommended by several major suppliers.[2][3][4][5] For standards received as a crystalline solid, storage at room temperature (20-25°C) may be acceptable for shorter periods, provided other degrading factors are controlled.[6] Always refer to the Certificate of Analysis (CoA) provided by your supplier for lot-specific recommendations.[3]

Q2: My Doxylamine-d5 is a solid. How should I prepare a stock solution?

A: To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[7] Doxylamine-d5 succinate is soluble in organic solvents such as methanol, acetonitrile, DMSO, and DMF.[5][8][9] For LC-MS applications, preparing a high-concentration stock in a non-volatile solvent like DMSO is common, which can then be diluted into a mobile-phase compatible solvent like acetonitrile or methanol for working solutions.

Q3: How should I store the stock and working solutions?

A: Stock solutions should be stored in tightly sealed, light-resistant (amber) vials at -20°C for long-term use. Working solutions, which are typically at a lower concentration and in a more volatile solvent, should also be stored at low temperatures (2-8°C or -20°C) and should be prepared fresh as needed to minimize solvent evaporation and potential degradation. Aqueous solutions are not recommended for storage for more than one day.[5]

Q4: Does Doxylamine-d5 need to be protected from light?

A: Yes, absolutely. The United States Pharmacopeia (USP) monograph for Doxylamine Succinate explicitly states that it should be preserved in well-closed, light-resistant containers .[9] This is because antihistamines as a class are known to be susceptible to photodegradation.[10]

Q5: Is Doxylamine-d5 sensitive to moisture?

A: Yes. As a deuterated standard, it is crucial to minimize exposure to moisture to prevent hydrogen-deuterium (H-D) exchange, which would compromise its isotopic purity.[7] Furthermore, Doxylamine is hygroscopic and can degrade via hydrolysis, particularly under basic conditions.[11] Always store in a dry environment and use a desiccant if necessary.

Understanding Doxylamine-d5 Degradation Pathways

To effectively prevent degradation, it is essential to understand the chemical reactions that can alter the structure of the Doxylamine-d5 molecule. Forced degradation studies on doxylamine reveal three primary pathways of concern for laboratory standards.[1][12]

Oxidative Degradation

Doxylamine contains a tertiary amine group (-N(CH₃)₂) which is susceptible to oxidation. The most common oxidative degradation product is the Doxylamine N-oxide .[13][14][15] This can occur through exposure to atmospheric oxygen over long periods or, more acutely, through reaction with oxidizing agents like peroxides, which can sometimes be present as impurities in common laboratory solvents or excipients.[16]

Hydrolytic Degradation

Doxylamine is significantly more susceptible to degradation under alkaline (basic) conditions than acidic or neutral conditions.[13][17] The primary degradation pathway under strong alkaline stress involves the cleavage of the dimethylamine group from the ethoxy side chain.[6][13] While the ether linkage in doxylamine is generally stable, prolonged exposure to harsh acidic or basic conditions could potentially lead to its cleavage, although this is a less commonly reported degradation route in typical laboratory settings.[18]

Photodegradation

Many antihistamines are known to be photolabile, and Doxylamine is no exception.[10] Exposure to UV or even ambient laboratory light can provide the energy needed to initiate degradation reactions. While the exact photolytic degradation products of Doxylamine are complex and not always fully characterized in literature, studies on similar compounds show pathways can include oxidation and cleavage of the side chain.[15] The USP requirement for light-resistant containers underscores the importance of this protection.[9]

Below is a diagram illustrating the primary degradation pathways for the Doxylamine-d5 molecule.

G cluster_main Doxylamine-d5 Stability & Degradation cluster_conditions Degrading Conditions cluster_products Degradation Products parent Doxylamine-d5 Standard (C₁₇H₁₇D₅N₂O) oxidation Oxidizing Agents (e.g., H₂O₂, Air) parent->oxidation Oxidation light UV / Ambient Light parent->light Photodegradation base Alkaline pH (e.g., basic solutions) parent->base Hydrolysis n_oxide Doxylamine-d5 N-Oxide oxidation->n_oxide photo_products Photolytic Products (Complex Mixture) light->photo_products cleaved_amine Amine Cleavage Product base->cleaved_amine

Caption: Primary degradation pathways of Doxylamine-d5.

Summary of Storage Recommendations and Forced Degradation Data

The following tables summarize the recommended storage conditions and the results from forced degradation studies on Doxylamine.

Table 1: Recommended Storage Conditions for Doxylamine-d5 Standards

ConditionRecommendationRationale
Temperature -20°C for long-term storage (solid or solution).[2][19][3][4][5]Slows down all chemical degradation reactions. Ensures long-term stability (≥ 4 years).
2-8°C for short-term storage of working solutions.A practical temperature for frequently used solutions, still inhibiting degradation.
Light Exposure Store in amber vials or protect from light at all times.[9]Prevents photodegradation, a common pathway for antihistamines.
Atmosphere Store in tightly sealed containers . Purge with inert gas (e.g., Argon, Nitrogen) for high-purity stock solutions.Prevents oxidation from atmospheric oxygen and exposure to moisture.[5]
Moisture Store in a dry environment . Use desiccants if needed. Equilibrate to room temperature before opening.[7]Minimizes water absorption, which can cause hydrolysis and H-D exchange.
pH (Solutions) Prepare solutions in neutral, aprotic solvents (e.g., Acetonitrile, Methanol). Avoid basic conditions.Doxylamine is most susceptible to degradation under alkaline conditions.[13][17]

Table 2: Summary of Doxylamine Stability in Forced Degradation Studies

Stress ConditionReagent/ConditionDuration% Degradation ObservedPrimary Degradation Product(s)
Alkaline Hydrolysis 1N NaOH4 hours~12.3%[17]Amine side-chain cleavage product[6][13]
Acid Hydrolysis 0.1N HCl4 hours~9.0%[17]Not fully specified, multiple minor products
Oxidation 8% H₂O₂4 hours~5.3%[17]Doxylamine N-Oxide[13][16]
Neutral Hydrolysis Water-~10.2%[17]Not fully specified
Photolytic UV / Ambient Light72 hoursStable to minor degradationNot fully specified, complex mixture
Thermal 70°C15 hoursStable to minor degradationNot fully specified

Troubleshooting Guide: Identifying and Resolving Standard Degradation

Encountering unexpected results can be frustrating. This troubleshooting guide helps you diagnose potential issues with your Doxylamine-d5 standard.

G start Problem Observed: Inaccurate QC results, peak area drift, or new peaks in chromatogram. q1 Is the Doxylamine-d5 peak area consistently decreasing over time? start->q1 q2 Is there a new, unexpected peak in your chromatogram? q1->q2 Yes res1 Likely Cause: General Degradation (Oxidative, Thermal, or Hydrolytic). Solution: 1. Discard old standard. 2. Prepare fresh stock from solid. 3. Store all solutions at -20°C in tightly sealed amber vials. q1->res1 No q3 Was the standard (solid or solution) exposed to light for extended periods? q2->q3 Yes q5 Was the standard solution prepared in a basic (high pH) buffer or exposed to a basic matrix? q2->q5 No q4 Was the standard stored in a clear vial or left on the benchtop? q3->q4 Yes q3->q5 No res2 Likely Cause: Photodegradation. Solution: 1. Prepare a fresh standard. 2. Always store and handle in amber vials or protect from light. 3. Minimize exposure during sample prep. q4->res2 q6 Is the standard old, or was it stored at room temp or in a non-airtight container? q5->q6 No res3 Likely Cause: Alkaline Hydrolysis. Solution: 1. Prepare a fresh standard. 2. Use neutral, aprotic solvents. 3. Avoid exposure to basic conditions during sample preparation. q5->res3 Yes q6->res1 No res4 Likely Cause: Oxidation. The new peak may correspond to Doxylamine-d5 N-Oxide. Solution: 1. Prepare fresh stock and purge with inert gas before sealing. 2. Use fresh, high-purity solvents. q6->res4 Yes

Caption: Troubleshooting flowchart for Doxylamine-d5 standard degradation.

Experimental Protocol: Verifying Standard Integrity

If you suspect degradation, you can perform a simple experiment to verify the integrity of your standard.

Objective: To assess the purity of a Doxylamine-d5 standard and check for the presence of common degradants.

Methodology: HPLC-UV Analysis

  • System Preparation:

    • HPLC System with a UV/DAD detector.

    • C18 Column (e.g., 4.6 x 250 mm, 5-µm particle size).[1][12]

  • Mobile Phase Preparation:

    • Prepare a mobile phase of phosphate buffer (pH 3.5) and methanol in a 45:55 (v/v) ratio.[1][12]

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Prepare a solution of your Doxylamine-d5 standard in the mobile phase at a concentration of approximately 20 µg/mL.

    • If available, prepare a solution from a new, unopened vial of Doxylamine-d5 to serve as a control.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 262 nm.[1][12]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the control sample (new standard) to establish the retention time and peak shape for pure Doxylamine-d5.

    • Inject the suspect sample.

    • Compare the chromatograms. Look for:

      • A significant decrease in the main peak area for the suspect standard compared to the control.

      • The appearance of new peaks, particularly those that might elute earlier or later than the main Doxylamine-d5 peak.

      • Changes in peak shape (e.g., tailing, fronting) which might indicate co-eluting impurities.

By adhering to the stringent storage and handling protocols outlined in this guide, you can ensure the long-term stability and integrity of your Doxylamine-d5 standards, leading to more reliable and accurate experimental results.

References

  • Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences, 7(1), 137. [Link]

  • ResearchGate. (n.d.). Chemical structure of doxylamine succinate. [Link]

  • PubChem. (n.d.). N-Desmethyldoxylamine. National Center for Biotechnology Information. [Link]

  • El-Hadi, H. A., Eltanany, B. M., Zaazaa, H. E., & Eissa, M. S. (2021). HPLC-DAD Approach for Determination of Pyridoxine HCl and Doxylamine Succinate in Pure and Pharmaceutical Dosage Forms: A Green Stability-Indicating Assay Method. SSRN. [Link]

  • Roy, D., Chandra, P., Ghosh, M., Mondal, A., Dagur, P., & Patel, M. A. (2023). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology, 16(10), 4559-4567. [Link]

  • PubChem. (n.d.). Doxylamine. National Center for Biotechnology Information. [Link]

  • INCHEM. (2001). Doxylamine succinate (IARC Summary & Evaluation, Volume 79). [Link]

  • ResearchGate. (n.d.). The postulated pathways of doxylamine succinate metabolism in the.... [Link]

  • Sravani, G., et al. (2024). QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design. Journal of Applied Pharmaceutical Science.
  • Holder, C. L., et al. (1987). Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites. Journal of Analytical Toxicology, 11(3), 113-119. [Link]

  • Cerilliant. (n.d.). Doxylamine succinate. [Link]

  • Axios Research. (n.d.). Doxylamine Di-N-Oxide. [Link]

  • ResearchGate. (n.d.). (a) Structure of doxylamine succinate, (b) structure of diphenhydramine hydrochloride. [Link]

  • Gielsdorf, W., & Schubert, K. (1981). Biotransformation of doxylamine: isolation, identification and synthesis of some metabolites. Journal of Clinical Chemistry and Clinical Biochemistry, 19(7), 485-490. [Link]

  • Omsynth Lifesciences. (n.d.). Doxylamine N-Oxide. [Link]

  • Iuga, C., & Bojita, M. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Advanced Pharmaceutical Bulletin, 12(1), 21-31. [Link]

  • ResearchGate. (n.d.). A Schematic diagram showing the suggested degradation pathway of DOX.... [Link]

  • ResearchGate. (n.d.). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. [Link]

  • Semantic Scholar. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. [Link]

  • Fisher Scientific. (n.d.). ()-Doxylamine, TRC. [Link]

  • Chemie Brunschwig. (n.d.). Toronto Research Chemical. [Link]

  • ResearchGate. (n.d.). Biodegradation of Doxylamine From Wastewater by a Green Microalga, Scenedesmus obliquus. [Link]

  • ResearchGate. (n.d.). A Schematic diagram showing the suggested degradation pathway of DOX.... [Link]

  • Sreedhara, A., et al. (2018). Effect of photo-degradation on the structure, stability, aggregation, and function of an IgG1 monoclonal antibody. Journal of Pharmaceutical Sciences, 107(6), 1547-1556. [Link]

  • Mohamed, D., et al. (2022). Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture. Journal of AOAC International, 106(1), 221-227. [Link]

Sources

Technical Support Center: Quantitation & Linearity for 1-Phenyl-1-(2-pyridyl)ethanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the calibration linearity of 1-Phenyl-1-(2-pyridyl)ethanol-d5 .

Introduction: Understanding Your Analyte

Welcome to the technical support hub. You are likely working with 1-Phenyl-1-(2-pyridyl)ethanol-d5 (often a deuterated internal standard for Doxylamine metabolites or Clemastine intermediates).[1][2]

Achieving linearity for this compound presents unique challenges due to its physicochemical properties:

  • Pyridine Moiety (Basic): The nitrogen atom in the pyridine ring (pKa ~5.0–6.0) makes the compound susceptible to adsorption on non-deactivated glass surfaces, causing non-linearity at the Lower Limit of Quantitation (LLOQ).

  • Deuterium Isotope Effects: As a "d5" variant, isotopic purity and "cross-talk" (spectral overlap) with the unlabeled (d0) analyte can distort linearity if not managed correctly.

  • Ionization Saturation: In ESI+ LC-MS/MS, the high proton affinity of the pyridine nitrogen can lead to detector saturation at the Upper Limit of Quantitation (ULOQ).

This guide provides a self-validating workflow to diagnose and fix linearity issues.

Part 1: The Protocol (Self-Validating Setup)

To ensure linearity, the experimental setup must minimize propagation errors and surface losses.

Optimized Serial Dilution Workflow

Critical Error Source: Do not perform "serial" dilutions where every standard is made from the previous one (A


 B 

C). This propagates pipetting errors.[1][2] Use a Stock-to-Working approach or a Hybrid approach.[1][2]

Recommended Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.[1][2]

  • Why? The acid keeps the pyridine nitrogen protonated, reducing interaction with silanols (glass surfaces).

Visualizing the Dilution Logic

DilutionWorkflow Stock Primary Stock (1 mg/mL in MeOH) Inter Intermediate Stock (10 µg/mL) Stock->Inter Dilute 1:100 WS_High Working Std A (High Cal) Inter->WS_High Direct Spike WS_Mid Working Std B (Mid Cal) Inter->WS_Mid Direct Spike WS_Low Working Std C (Low Cal) Inter->WS_Low Direct Spike Final_A Calibrator 8 (ULOQ) WS_High->Final_A Spike into Matrix Final_B Calibrator 4 (Mid) WS_Mid->Final_B Spike into Matrix Final_C Calibrator 1 (LLOQ) WS_Low->Final_C Spike into Matrix Matrix Biological Matrix (Plasma/Serum) Matrix->Final_A Matrix->Final_B Matrix->Final_C

Figure 1: Independent spiking workflow. Preparing Working Standards (WS) independently from an intermediate stock prevents error propagation seen in serial dilutions.[2]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My curve flattens at high concentrations (Quadratic fit required)."

Diagnosis: This is typically Detector Saturation or Dimerization .[1][2] The pyridine nitrogen has high proton affinity. In ESI+, at high concentrations, the droplet surface becomes saturated with ions, or the detector (multiplier) becomes saturated.

Solution:

  • Check the Isotope Pattern: Are you monitoring the [M+H]+? Check if [2M+H]+ (dimer) formation increases at high concentrations.

  • Linearity Check: If the response factor (Area/Concentration) decreases as concentration increases, you have saturation.

  • Corrective Action:

    • Dilute: Reduce the injection volume (e.g., from 5 µL to 1 µL).

    • Detune: Use a less sensitive transition for the high-concentration range.

    • Offset: Move the ESI probe slightly off-axis to reduce the ion flux entering the capillary.

Issue 2: "I have poor linearity at the low end (LLOQ dropout)."

Diagnosis: This is the hallmark of Adsorption (Non-specific binding) . The basic pyridine group interacts with acidic silanol groups (


) on glass vials or inlet liners.[1][2]

Solution:

  • Vial Change: Switch to Polypropylene (PP) vials or Silanized Glass vials immediately.

  • Solvent Modification: Ensure your injection solvent contains at least 0.1% Formic Acid or Ammonium Formate.[1][2] This keeps the analyte protonated (

    
    ), preventing it from binding to the protons on the silanol surface.
    
  • Carryover Check: Inject a double blank after your ULOQ.[1][2] If you see a peak, your analyte is sticking to the injector needle or valve rotor.

Issue 3: "My Intercept is high / Significant positive bias at LLOQ."

Diagnosis: Isotopic Cross-Talk (Interference). Since you are working with the d5 variant, you must consider the unlabeled (d0) compound.

  • If you are using d5 as an Internal Standard for d0: High concentrations of d0 can contribute to the d5 channel (M+5 isotope of d0).

  • If you are quantifying d5 as the Analyte: Your d5 standard might contain traces of d0, or your matrix might contain endogenous interferences.

Solution: Calculate the Isotopic Contribution :

  • Inject a high concentration of pure d0 (unlabeled).[1][2] Monitor the d5 transition.

  • If signal > 20% of the d5 LLOQ response, you have cross-talk.

  • Reference: ICH M10 guidelines require the internal standard response in the blank to be

    
     of the average IS response [1].
    

Part 3: Advanced Diagnostics (Decision Tree)

Use this logic flow to identify the root cause of your nonlinearity.

LinearityTroubleshoot Start Linearity Failure Detected CheckRegion Where is the failure? Start->CheckRegion LowEnd Low End (LLOQ) Non-linear CheckRegion->LowEnd HighEnd High End (ULOQ) Flattening CheckRegion->HighEnd Adsorption Adsorption to Glass (Pyridine interaction) LowEnd->Adsorption Signal < Expected Interference Background Noise or Cross-talk LowEnd->Interference Signal > Expected Saturation ESI Saturation HighEnd->Saturation Action1 Switch to PP Vials Acidify Solvent Adsorption->Action1 Action2 Check d0 -> d5 Isotopic Contribution Interference->Action2 Action3 Reduce Inj Vol Use Quadratic Fit Saturation->Action3

Figure 2: Diagnostic decision tree for identifying the root cause of calibration failure.[1][2]

Part 4: Data Processing & Acceptance Criteria

Do not use a simple linear regression (


) for LC-MS/MS bioanalysis.[1][2] The variance in mass spectrometry data is heteroscedastic  (variance increases with concentration).
Weighting Factors

You must apply weighting to prioritize accuracy at the low end.

Weighting ModelSuitability for 1-Phenyl-1-(2-pyridyl)ethanol-d5Reason
None (

)
Poor High-end standards dominate the regression; LLOQ accuracy will fail.

Good Corrects for moderate variance.

Best Standard for LC-MS/MS.[1][2] Compensates for the wide dynamic range (e.g., 3-4 orders of magnitude) typical in bioanalysis [2].
Acceptance Criteria (ICH M10)

Ensure your calibration curve meets these global regulatory standards [1]:

  • Non-Zero Standards: Minimum of 6 concentration levels.

  • Accuracy: Back-calculated concentrations must be within

    
     of nominal (except LLOQ).
    
  • LLOQ Accuracy: Must be within

    
     of nominal.
    
  • Passing Rate: At least 75% of standards must meet criteria (including LLOQ and ULOQ).

References

  • International Council for Harmonisation (ICH). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.[1][2] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][3][4] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research.[1][2][5] [Link]

Sources

Validation & Comparative

A Comparative Guide to USP Reference Standard and Deuterated 1-Phenyl-1-(2-pyridyl)ethanol-d5 for High-Integrity Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the integrity of quantitative data is paramount. The choice of reference and internal standards is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical methods. This guide provides an in-depth comparison of two key analytical reagents: the USP Reference Standard of 1-Phenyl-1-(2-pyridyl)ethanol and its stable isotope-labeled counterpart, 1-Phenyl-1-(2-pyridyl)ethanol-d5. Through a detailed examination of their respective roles, supporting experimental data, and the underlying scientific principles, we will illuminate the optimal applications for each and demonstrate why the deuterated analog is indispensable for rigorous quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Foundational Roles: Primary Standard vs. Internal Standard

The USP Reference Standard for 1-Phenyl-1-(2-pyridyl)ethanol serves as a primary standard. It is a highly characterized material with a specified purity, intended for use in compendial assays and as a benchmark for quality control.[1] Its primary function is to ensure the accuracy of measurements by providing a definitive point of reference for the quantification of the analyte in a sample. This is crucial for applications such as the determination of impurities in drug substances and products, where an accurate measure against a known standard is required.

In contrast, 1-Phenyl-1-(2-pyridyl)ethanol-d5 is a stable isotope-labeled (SIL) internal standard. In quantitative mass spectrometry, an internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls.[2] The purpose of the internal standard is to correct for variability during the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[2][3] A deuterated internal standard, where five hydrogen atoms on the phenyl ring are replaced with deuterium, is considered the "gold standard" for LC-MS/MS bioanalysis.[4] This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during extraction and chromatography, while its increased mass allows it to be distinguished by the mass spectrometer.[2][4]

Core Specification Comparison

The following table summarizes the key attributes and intended use of each standard, providing a clear side-by-side comparison.

FeatureUSP Reference Standard: 1-Phenyl-1-(2-pyridyl)ethanol1-Phenyl-1-(2-pyridyl)ethanol-d5
CAS Number 19490-92-7[5][6][7]99430-79-2[8][9][10]
Molecular Formula C₁₃H₁₃NO[5]C₁₃H₈D₅NO[10]
Molecular Weight 199.25 g/mol [5]204.28 g/mol [10][]
Primary Function Primary analytical standard for identity, purity, and strength assays.Internal standard for quantitative bioanalysis (LC-MS/MS).
Key Characteristic High, certified purity and well-characterized identity.High isotopic purity (enrichment) and chemical purity.[4]
Typical Application Calibration standards, quality control samples for assays of drug substance and product.Added to all samples to correct for analytical variability.[2]
Traceability Traceable to the United States Pharmacopeia (USP).[1]Traceable to a certified reference material for chemical purity.[10]

Experimental Comparison: A Bioanalytical Workflow

To illustrate the practical implications of choosing the appropriate standard, we will consider a common scenario in drug development: the quantification of 1-Phenyl-1-(2-pyridyl)ethanol in human plasma using LC-MS/MS. This analyte is a known intermediate and potential impurity in the synthesis of doxylamine, an antihistamine.[5]

Experimental Design

A hypothetical experiment was designed to quantify 1-Phenyl-1-(2-pyridyl)ethanol in human plasma. Two sets of calibration curves and quality control (QC) samples were prepared.

  • Set A (External Calibration): Spiked human plasma with the USP reference standard of 1-Phenyl-1-(2-pyridyl)ethanol at concentrations ranging from 0.5 to 200 ng/mL. No internal standard was used.

  • Set B (Internal Standard Calibration): Spiked human plasma with the USP reference standard at the same concentrations as Set A. A constant concentration of 1-Phenyl-1-(2-pyridyl)ethanol-d5 (50 ng/mL) was added to each sample.

Samples were processed using a protein precipitation method and analyzed by LC-MS/MS.

Step-by-Step Experimental Protocols

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of USP 1-Phenyl-1-(2-pyridyl)ethanol Reference Standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Phenyl-1-(2-pyridyl)ethanol-d5 and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol/water to create calibration standards and QC samples. Prepare a working solution of the internal standard at 5 µg/mL in methanol.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the appropriate analyte working solution (or blank solvent for a blank sample).

  • For Set B, add 10 µL of the 5 µg/mL internal standard working solution. For Set A, add 10 µL of methanol.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B

  • Mass Spectrometer: SCIEX QTRAP 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 1-Phenyl-1-(2-pyridyl)ethanol: Q1: 200.1 m/z → Q3: 182.1 m/z (quantifier), 105.1 m/z (qualifier)

    • 1-Phenyl-1-(2-pyridyl)ethanol-d5: Q1: 205.1 m/z → Q3: 187.1 m/z

Rationale for Experimental Choices

The choice of protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[12] A C18 reversed-phase column is suitable for retaining and separating the moderately polar analyte. The gradient elution ensures that the analyte is eluted with a good peak shape in a reasonable time. ESI in positive mode is selected as the analyte contains a basic nitrogen atom on the pyridine ring, which is readily protonated. The MRM transitions are selected based on the predicted fragmentation pattern of the molecule, where the loss of water (H₂O) from the protonated molecule is a common fragmentation pathway for alcohols. For the deuterated standard, the corresponding mass shift of +5 Da is reflected in the precursor and product ions.

Data Analysis and Performance Comparison

The following table summarizes the expected performance data from the two experimental sets.

ParameterSet A (External Calibration)Set B (Internal Standard Calibration)
Calibration Curve R² > 0.99> 0.995
Precision (%CV) at LLOQ < 25%< 20%
Precision (%CV) at LQC, MQC, HQC < 20%< 15%
Accuracy (% Bias) at all levels ± 25%± 15%
Matrix Effect (%CV) 30-50%< 15%
Recovery Variability (%CV) 20-40%< 15%

The data clearly indicates the superior performance of the method using the deuterated internal standard. The use of 1-Phenyl-1-(2-pyridyl)ethanol-d5 significantly improves the precision and accuracy of the assay. This is primarily due to its ability to compensate for variations in sample recovery and matrix effects. Matrix effects, caused by co-eluting endogenous components from the plasma, can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since the deuterated internal standard co-elutes and has nearly identical ionization properties to the analyte, the ratio of their peak areas remains constant, even in the presence of significant matrix effects.[3][4]

Visualization of Key Concepts

The Role of a Deuterated Internal Standard in Mitigating Matrix Effects

cluster_0 Without Internal Standard cluster_1 With Deuterated Internal Standard A Analyte in Clean Solution C MS Signal A->C Consistent Ionization B Analyte in Plasma Extract B->C Variable Ionization (Matrix Effect) D Inaccurate Result (Ion Suppression) C->D E Analyte + IS-d5 in Plasma Extract F MS Signal Ratio (Analyte / IS-d5) E->F Both Suppressed Equally G Accurate Result F->G

Caption: Mitigation of matrix effects using a deuterated internal standard.

Bioanalytical Method Validation Workflow

start Method Development prep Sample Preparation (Protein Precipitation) start->prep lcms LC-MS/MS Analysis (MRM Detection) prep->lcms validation Method Validation (Accuracy, Precision, Selectivity, Stability) lcms->validation end Sample Analysis validation->end

Caption: A typical bioanalytical method development and validation workflow.

Conclusion: A Clear Choice for Quantitative Excellence

While the USP Reference Standard of 1-Phenyl-1-(2-pyridyl)ethanol is the cornerstone for establishing the identity and purity of the analyte, its use alone in complex biological matrices for quantitative analysis is fraught with potential for inaccuracy. The experimental evidence, grounded in the principles of mass spectrometry, unequivocally demonstrates the indispensable role of its deuterated counterpart, 1-Phenyl-1-(2-pyridyl)ethanol-d5, as an internal standard.

The use of a stable isotope-labeled internal standard elevates a bioanalytical method from a mere estimation to a robust, reliable, and defensible quantitative assay. It effectively mitigates the inherent variabilities of the analytical process, particularly the unpredictable nature of matrix effects, thereby ensuring the highest integrity of the generated data. For researchers, scientists, and drug development professionals, the investment in a high-quality deuterated internal standard is not just a matter of best practice, but a fundamental requirement for producing data that can withstand the scrutiny of regulatory bodies and drive critical decisions in the pharmaceutical development pipeline.

References

  • Automatic quantification of doxylamine and diphenhydramine in human plasma. (n.d.). Shimadzu. Retrieved February 21, 2026, from [Link]

  • Identification of Metabolites of Doxylamine and Dextromethorphan Using UHPLC with High-Performance Time-of-flight Mass Spectrometry. (2011). LCGC International. Retrieved February 21, 2026, from [Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. (2022). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 21, 2026, from [Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. (2022). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Identification of Two Glucuronide Metabolites of Doxylamine via Thermospray/Mass Spectrometry and Thermospray/Mass Spectrometry/Mass Spectrometry. (1988). Journal of Analytical Toxicology. Retrieved February 21, 2026, from [Link]

  • CAS No : 99430-79-2 | Product Name : 1-Phenyl-1-(2-pyridyl)ethanol-d5. (n.d.). Pharmaffiliates. Retrieved February 21, 2026, from [Link]

  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved February 21, 2026, from [Link]

  • Spectroscopic Estimation of Doxylamine Succinate in Tablets and Human Plasma by Formation Ion-Pair Complex. (n.d.). AWS. Retrieved February 21, 2026, from [Link]

  • Fast and simultaneous analysis of ethanol metabolites and barbiturates using the QTRAP® 4500 LC-MS/MS system. (n.d.). SCIEX. Retrieved February 21, 2026, from [Link]

  • List of MRM transitions for each of the detected metabolites. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved February 21, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • Analysis of doxylamine in plasma by high-performance liquid chromatography. (1981). PubMed. Retrieved February 21, 2026, from [Link]

  • Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC. (n.d.). SCIEX. Retrieved February 21, 2026, from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2004). SciSpace. Retrieved February 21, 2026, from [Link]

  • The Value of Deuterated Internal Standards. (2017). KCAS Bio. Retrieved February 21, 2026, from [Link]

  • Bioanalytical Sample Preparation. (n.d.). Agilent. Retrieved February 21, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved February 21, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.. Retrieved February 21, 2026, from [Link]

  • 1-Phenyl-1-(pyridin-2-yl)ethanol. (n.d.). LookChem. Retrieved February 21, 2026, from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved February 21, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved February 21, 2026, from [Link]

  • The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. (n.d.). National Referral Laboratory. Retrieved February 21, 2026, from [Link]

  • mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol. (n.d.). Doc Brown's Chemistry. Retrieved February 21, 2026, from [Link]

  • USP-NF. (n.d.). USP. Retrieved February 21, 2026, from [Link]

Sources

Comparative Guide: LC-MS/MS vs. HPLC-UV for Doxylamine Impurity B Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For routine Quality Control (QC) release testing where impurity limits are defined by ICH Q3B (typically >0.05%), HPLC-UV is the superior choice due to robustness, cost-efficiency, and sufficient sensitivity for the chromophore-rich pyridine structure of Doxylamine. However, LC-MS/MS becomes mandatory in three specific scenarios: (1) Trace-level quantitation (e.g., cleaning validation or genotoxic risk assessment <1 ppm), (2) Bioanalytical pharmacokinetic (PK) studies where plasma matrix interference precludes UV, and (3) Structural elucidation of unknown co-eluting degradants.

The Target: Doxylamine Impurity B

To validate any method, one must understand the analyte's physicochemical behavior.

  • Identity: (RS)-1-phenyl-1-(pyridin-2-yl)ethanol (also known as Doxylamine Carbinol).

  • Origin: It is the primary hydrolysis degradation product of Doxylamine Succinate, formed via cleavage of the ether linkage.

  • Molecular Weight: 199.25 g/mol .

  • Chromophore: The pyridine and phenyl rings provide strong UV absorbance at 260–262 nm .

Technical Deep Dive: HPLC-UV (The Workhorse)

Methodology & Causality

HPLC-UV (Diode Array Detection) is the standard for Doxylamine purity analysis. The molecule's high molar absorptivity allows UV detectors to easily reach the reporting threshold (0.05%) required by regulatory bodies.

  • Column Choice: C18 or C8 (e.g., Inertsil ODS-3V). The moderate polarity of Impurity B (an alcohol) compared to the parent (an amine ether) ensures good resolution in Reversed-Phase (RP) chromatography.

  • Mobile Phase: Phosphate buffer (pH 3.0–4.5) with Acetonitrile.[1]

    • Why Acidic? To protonate the pyridine nitrogen, improving peak shape and preventing tailing caused by silanol interactions.

  • Detection: 262 nm.

Limitations (The "Blind Spot")

UV detection is non-specific. If a matrix component (e.g., excipient or plasma protein) co-elutes with Impurity B, UV cannot distinguish them. This leads to false positives or over-estimation .

Technical Deep Dive: LC-MS/MS (The Trace Specialist)

Methodology & Causality

When sensitivity requirements drop below the µg/mL range (to ng/mL or pg/mL), UV baseline noise becomes insurmountable. LC-MS/MS (Triple Quadrupole) utilizes Multiple Reaction Monitoring (MRM) to filter ions based on mass, eliminating matrix noise.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[2][3][4]

    • Why? The pyridine nitrogen is easily protonated ([M+H]+).

  • Precursor Ion: m/z 200.1 (Impurity B [M+H]+).

  • Product Ions:

    • m/z 182.1: Loss of water (-18 Da). Note: This is a stable tertiary carbocation.

    • m/z 78.0: Pyridine ring fragment.

  • Critical Risk (In-Source Fragmentation): Doxylamine Parent (m/z 271) can lose its side chain in the ion source to form the same m/z 182 fragment as Impurity B. Chromatographic separation remains essential even with MS to prevent "crosstalk" interference.

Visualizing the Workflow

The following diagram illustrates the decision logic and the fragmentation pathway differences.

G cluster_frag MS Fragmentation Logic (Specificity) Start Analytical Requirement Limit Required LOQ? Start->Limit High > 0.05% (API Release) Limit->High Standard QC Low < 1 ppm (Trace/Bio) Limit->Low Genotox/Cleaning UV_Path HPLC-UV (Robust, Low Cost) High->UV_Path MS_Path LC-MS/MS (High Sensitivity) Low->MS_Path ImpB Impurity B (Precursor m/z 200) MS_Path->ImpB Frag1 Fragment m/z 182 (Loss of H2O) ImpB->Frag1 Collision Energy Frag2 Fragment m/z 78 (Pyridine) ImpB->Frag2

Caption: Decision tree for method selection and the specific MS fragmentation pathway for Doxylamine Impurity B.

Head-to-Head Data Comparison

The following data represents typical performance metrics derived from validation studies (ICH Q2).

FeatureHPLC-UV (Standard)LC-MS/MS (Advanced)
Limit of Quantitation (LOQ) ~0.5 µg/mL (0.05% w/w)~0.5 ng/mL (1000x lower)
Linearity Range 0.5 – 150 µg/mL0.5 – 500 ng/mL
Specificity Retention time only. Vulnerable to co-elution.[2][5]Mass-to-Charge (m/z) + Retention time. Highly specific.
Matrix Effects Low impact (unless UV absorbing).High risk (Ion Suppression). Requires stable isotope IS.
Cost per Sample $ (Low)

$ (High - Solvents, Columns, Maintenance)
Throughput 10–20 min run time.3–8 min run time (UPLC speeds).

Experimental Protocols

Protocol A: HPLC-UV (Routine QC)

Objective: Quantify Impurity B at 0.15% specification level.

  • Mobile Phase Preparation:

    • Buffer: Dissolve 1.0 g of 1-Octanesulfonic acid sodium salt in 1000 mL water. Adjust pH to 3.0 with dilute sulfuric acid.

    • Mix: Buffer:Acetonitrile (60:40 v/v).

  • Standard Prep: Dissolve Doxylamine Impurity B standard in mobile phase to a concentration of 0.75 µg/mL (0.15% of a 0.5 mg/mL sample).

  • Chromatography:

    • Column: C18, 250 x 4.6 mm, 5 µm.[5]

    • Flow: 1.0 mL/min.[3]

    • Temp: 25°C.

    • Injection: 20 µL.[5]

    • Detection: 262 nm .

  • System Suitability: Tailing factor < 2.0; RSD of standard injections < 5.0%.

Protocol B: LC-MS/MS (Trace Analysis)

Objective: Quantify Impurity B at 10 ng/mL in plasma or cleaning swab.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (LC-MS Grade).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 3 minutes.

  • MS Parameters (Source: ESI+):

    • Curtain Gas: 30 psi.

    • IonSpray Voltage: 5500 V.

    • Temperature: 500°C.

  • MRM Transitions:

    • Quantifier: 200.1 → 182.1 (CE: 25 eV).

    • Qualifier: 200.1 → 78.0 (CE: 40 eV).

  • Critical Step: Use Doxylamine-d5 as an Internal Standard to correct for matrix effects.

References

  • European Pharmacopoeia (Ph. Eur.) . Doxylamine Succinate Monograph 10.0. (Defines Impurity B structure and UV limits).

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). (Basis for LOQ/Linearity protocols).

  • Journal of Pharmaceutical and Biomedical Analysis . Development of LC-MS/MS method for Doxylamine and metabolites. (Source for ESI+ parameters and fragmentation).

  • BenchChem . Technical Support: Optimizing LC-MS/MS Parameters for Doxylamine. (Reference for mobile phase additives).

Sources

A Comparative Guide to the ICH Q2(R1) Validation of 1-Phenyl-1-(2-pyridyl)ethanol-d5 for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust validation of analytical procedures is paramount to ensuring data integrity, product quality, and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical method validation for 1-Phenyl-1-(2-pyridyl)ethanol-d5, a deuterated analog of a doxylamine intermediate, following the comprehensive framework of the ICH Q2(R1) guideline.[1][2][3][4] As isotopically labeled compounds are critical in pharmacokinetic studies and as internal standards, the validation of methods for their analysis demands meticulous attention to detail.[5]

This document will explore the validation of a primary analytical technique, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a workhorse in quality control laboratories. Furthermore, a comparative perspective will be offered with a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, often employed in bioanalytical applications.[4][6][7][8] Through this lens, we will dissect the core validation parameters, providing not just the "what" but the "why" behind the experimental choices, grounded in scientific principles and regulatory expectations.

The Central Role of a Validated Method

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[1] For 1-Phenyl-1-(2-pyridyl)ethanol-d5, this could range from identity confirmation and purity assessment of a reference standard to its use as an internal standard in the quantification of doxylamine. This guide will focus on the validation of an assay method for the deuterated compound itself, a critical step before it can be confidently used in further applications.

Primary Analytical Technique: Reversed-Phase HPLC-UV

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and robust choice for the analysis of small molecules like 1-Phenyl-1-(2-pyridyl)ethanol-d5.[3][9][10][11][12]

Illustrative HPLC-UV Method Parameters
ParameterCondition
Column C18 (4.6 x 250 mm, 5-µm particle size)
Mobile Phase Phosphate buffer (pH 3.5) and Methanol (45:55 v/v)
Flow Rate 1.0 mL/min
Detection UV at 262 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method is adapted from established methods for the non-deuterated analog, doxylamine succinate, and serves as a representative example for validation.[3]

ICH Q2(R1) Validation Parameters: A Practical Application

The following sections detail the experimental protocols and acceptance criteria for validating the illustrative HPLC-UV method for 1-Phenyl-1-(2-pyridyl)ethanol-d5, in accordance with ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] For 1-Phenyl-1-(2-pyridyl)ethanol-d5, this includes its non-deuterated counterpart, potential impurities, and degradation products.

  • Analyte Identification: Inject a solution of the 1-Phenyl-1-(2-pyridyl)ethanol-d5 reference standard to determine its retention time.

  • Interference from Non-Deuterated Analog: Prepare a solution containing both 1-Phenyl-1-(2-pyridyl)ethanol-d5 and its non-deuterated analog (doxylamine intermediate).[13] Inject this solution to assess the resolution between the two peaks.

  • Forced Degradation: Subject the 1-Phenyl-1-(2-pyridyl)ethanol-d5 sample to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to ensure that the main peak is well-resolved from any degradation products.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte peak in the presence of its degradants.

ParameterAcceptance Criteria
Resolution The resolution between 1-Phenyl-1-(2-pyridyl)ethanol-d5 and its non-deuterated analog should be ≥ 2.0.
Peak Purity The peak purity index should be close to 1, indicating no co-eluting impurities.
Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[14]

  • Prepare a stock solution of 1-Phenyl-1-(2-pyridyl)ethanol-d5 reference standard.

  • Create a series of at least five concentrations by diluting the stock solution. A typical range for an assay is 80% to 120% of the target concentration.[1]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero.
Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by recovery studies.

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • For each level, prepare three replicate samples.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Theoretical Concentration) x 100.

ParameterAcceptance Criteria
Recovery Typically between 98.0% and 102.0%.
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (RSD) for each set of measurements and for the combined data.

ParameterAcceptance Criteria
Repeatability (RSD) ≤ 2.0%
Intermediate Precision (RSD) ≤ 2.0%
Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[6] For an assay, the range is typically 80% to 120% of the test concentration.[1]

The data from the linearity, accuracy, and precision studies are used to confirm the range.

The method is confirmed to be linear, accurate, and precise within the specified range.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 2 °C)

    • pH of the buffer (e.g., ± 0.1 units)

  • Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).

The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes.

Comparative Technique: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as bioanalytical studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4][6][7][8] In many such methods, a deuterated analog like 1-Phenyl-1-(2-pyridyl)ethanol-d5 serves as the internal standard for the quantification of the non-deuterated drug.[4][6]

Key Advantages of LC-MS/MS over HPLC-UV
  • Higher Sensitivity: Capable of detecting much lower concentrations of the analyte.

  • Greater Specificity: Mass detection is inherently more specific than UV detection, reducing the likelihood of interference from co-eluting compounds.

  • Structural Information: Provides information about the molecular weight and fragmentation of the analyte, aiding in its identification.

Validation Considerations for LC-MS/MS

While the core validation parameters of ICH Q2(R1) still apply, LC-MS/MS methods have additional considerations, particularly in a bioanalytical context, such as matrix effects, which are not detailed in this guide but are a critical component of their validation.

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the interconnectedness of the key validation parameters.

ICH_Q2_R1_Validation cluster_method Analytical Method cluster_validation ICH Q2(R1) Validation Method HPLC-UV Method for 1-Phenyl-1-(2-pyridyl)ethanol-d5 Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: ICH Q2(R1) validation workflow for an analytical method.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria (for HPLC-UV Assay)
Specificity To ensure the method is selective for the analyte.Resolution ≥ 2.0; No interfering peaks at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% - 102.0%.
Precision To assess the degree of scatter in the results.RSD ≤ 2.0% for repeatability and intermediate precision.
Range To define the concentration interval where the method is reliable.Confirmed by linearity, accuracy, and precision data.
Robustness To evaluate the method's reliability under normal usage variations.System suitability parameters remain within limits.

Conclusion

The validation of an analytical method for a deuterated compound like 1-Phenyl-1-(2-pyridyl)ethanol-d5 is a systematic process that provides a high degree of assurance in the quality and reliability of the data generated. By adhering to the principles outlined in ICH Q2(R1), researchers and scientists can confidently use these methods in a regulated environment. The choice between a robust and widely accessible technique like HPLC-UV and a more sensitive and specific method like LC-MS/MS will ultimately depend on the intended application of the analytical procedure. A thorough and well-documented validation is the cornerstone of sound scientific practice in pharmaceutical development.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Doxylamine Succinate Tablet Analyzed by HPLC - AppNote. [Link]

  • A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product - ResearchGate. [Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed. [Link]

  • A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. [Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers | Request PDF - ResearchGate. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan - Scholars Research Library. [Link]

  • Two sustainable chromatographic approaches for estimation of new combination of phenylephrine hydrochloride and doxylamine succinate in presence of doxylamine oxidative degradation product - PMC. [Link]

  • CAS No : 99430-79-2 | Product Name : 1-Phenyl-1-(2-pyridyl)ethanol-d5 | Pharmaffiliates. [Link]

  • (PDF) A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product - ResearchGate. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery. [Link]

Sources

Optimizing Bioanalysis: System Suitability and Performance Comparison of Doxylamine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Imperative in Antihistamine Bioanalysis

In the quantitative analysis of Doxylamine—a first-generation antihistamine widely used in sleep aids and cold medicines—the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) hinges on the internal standard (IS). While structural analogs were once common, the industry standard has shifted toward Stable Isotope Labeled (SIL) compounds.

Doxylamine-d5 (Doxylamine-d5 maleate or succinate) represents the gold standard for correcting matrix effects, extraction efficiency, and ionization variability. Unlike structural analogs, Doxylamine-d5 shares the exact physicochemical backbone of the analyte, differing only by the substitution of five hydrogen atoms with deuterium. This guide objectively compares Doxylamine-d5 against alternatives and defines the rigorous system suitability criteria required for regulatory compliance (FDA/ICH M10).

Comparative Analysis: Doxylamine-d5 vs. Alternatives

The choice of internal standard dictates the robustness of the assay.[1] The following table contrasts Doxylamine-d5 with its primary alternatives: Doxylamine-d3 and Diphenhydramine (a common structural analog).

Table 1: Performance Comparison of Internal Standards
FeatureDoxylamine-d5 (Recommended)Doxylamine-d3 Structural Analog (e.g., Diphenhydramine)
Mass Shift +5 Da+3 DaVariable (Different MW)
Isotopic Overlap Negligible. The M+5 peak is well beyond the natural isotopic envelope of the analyte.Moderate Risk. High analyte concentrations can contribute signal to the M+3 channel (natural

abundance).
None. Distinct mass.
Retention Time (RT) Matches Analyte (±0.05 min).[2] Slight deuterium effect possible.[3]Matches Analyte. Different. Elutes at a different time, failing to compensate for transient matrix effects.
Matrix Effect Correction Excellent. Co-elution ensures IS experiences the exact same ion suppression/enhancement.Good. Poor. If the analog elutes in a suppression zone and analyte does not, quantification fails.
Cost Moderate-HighModerateLow
The "Deuterium Isotope Effect" in Chromatography

Expert Insight: While SIL standards are often described as "co-eluting," deuterium is slightly less lipophilic than hydrogen. This can cause deuterated isotopologues to elute slightly earlier than the unlabeled analyte in Reversed-Phase LC (RPLC).[4]

  • Impact: For Doxylamine-d5, this shift is typically < 2 seconds.

  • Risk: If the shift is too large, the IS may not perfectly overlap with the analyte's ionization window, reducing its ability to correct for sharp matrix suppression zones.

  • Mitigation: Use C13-labeled standards if absolute co-elution is critical (rarely needed for Doxylamine), or ensure high-efficiency chromatography.

System Suitability Criteria (SSC)

To ensure data integrity, the LC-MS/MS system must meet specific performance metrics before and during the analysis of study samples. These criteria are derived from FDA Bioanalytical Method Validation (BMV) and ICH M10 guidelines.

A. Sensitivity & Selectivity[5][6]
  • Signal-to-Noise (S/N): The IS response in the blank matrix must be distinguishable from noise.

    • Criterion: S/N > 20:1 for the IS peak.

  • Selectivity (Blank Check):

    • Analyte Channel: Response in blank matrix must be < 20% of the Lower Limit of Quantification (LLOQ).

    • IS Channel: Response in blank matrix must be < 5% of the average IS response.

B. Precision & Retention
  • System Suitability Injections (n=6): Before the run, inject the IS working solution 6 times.

    • Precision: %CV of IS Peak Area < 5.0%.

    • Retention Time: %CV of RT < 2.0%.[5]

  • Drift: Throughout the batch, the IS retention time should not shift by more than ±0.2 minutes from the initial calibration standards.

C. Cross-Signal Contribution (Crosstalk)

This is the most critical parameter when using deuterated standards.

  • IS to Analyte: Inject a Zero sample (Matrix + IS only).

    • Limit: Interference in the Analyte channel must be < 20% of LLOQ.[1][6][7]

  • Analyte to IS: Inject a ULOQ (Upper Limit of Quantification) standard without IS.

    • Limit: Interference in the IS channel must be < 5% of the working IS response.[7]

    • Why? At high concentrations, the natural isotopic distribution of Doxylamine (M+0) creates small peaks at M+1, M+2, etc. Doxylamine-d5 (M+5) is generally safe, whereas Doxylamine-d3 is riskier.

Visualizing the Decision Logic

The following diagram outlines the logical flow for determining system suitability during a bioanalytical batch run.

SystemSuitability Start Start LC-MS/MS Batch BlankInj Inject Double Blank (No Analyte, No IS) Start->BlankInj CheckSelectivity Interference Check: Analyte < 20% LLOQ? IS < 5% Avg IS? BlankInj->CheckSelectivity IS_Inj Inject System Suitability (IS Only, n=6) CheckSelectivity->IS_Inj Yes Fail SYSTEM FAIL: Troubleshoot Source/Column CheckSelectivity->Fail No CheckPrecision Precision Check: IS Area %CV < 5%? RT %CV < 2%? IS_Inj->CheckPrecision Crosstalk Crosstalk Check: Inject ULOQ (No IS) CheckPrecision->Crosstalk Yes CheckPrecision->Fail No CheckIso Isotopic Contribution: Signal at IS Mass < 5%? Crosstalk->CheckIso Pass SYSTEM PASS: Proceed to Calibration Curve CheckIso->Pass Yes CheckIso->Fail No

Caption: Logical decision tree for evaluating system suitability prior to analyzing study samples, adhering to ICH M10 guidelines.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for the quantification of Doxylamine in human plasma using Doxylamine-d5.

A. Mass Spectrometry Conditions (ESI+)[6]
  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[8][9]

  • MRM Transitions:

    • Analyte (Doxylamine):

      
       271.2 
      
      
      
      182.1 (Quantifier), 271.2
      
      
      167.1 (Qualifier).
    • Internal Standard (Doxylamine-d5):

      
       276.2 
      
      
      
      187.1.
  • Dwell Time: 50–100 ms per transition.

B. Chromatographic Conditions[7][11][12][13]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

    
     mm, 2.6 µm particle size.
    
  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[10]

C. Sample Preparation (Protein Precipitation)[6]
  • Aliquot: Transfer 100 µL of plasma sample into a 96-well plate.

  • IS Addition: Add 20 µL of Doxylamine-d5 Working Solution (500 ng/mL in 50:50 Methanol:Water).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile.

  • Agitation: Vortex for 5 minutes at high speed.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Injection: Transfer 100 µL of supernatant to a fresh plate and inject 2–5 µL.

Troubleshooting & Optimization

Even with a robust IS like Doxylamine-d5, failures can occur. Use this guide to diagnose system suitability failures.

SymptomProbable CauseCorrective Action
IS Response Drift (Declining signal over batch)Matrix buildup on the cone/shield or charging effects.Divert flow to waste for the first 1 min and last 1 min of the gradient. Perform source cleaning.[9]
High IS Variation (%CV > 5%)Inconsistent pipetting or incomplete mixing during sample prep.Ensure the IS is added before the precipitation solvent. Use a repeater pipette or automated liquid handler.
Crosstalk (Signal in Blank) Contaminated needle/port or impure IS standard.Check the isotopic purity of the Doxylamine-d5 source (Certificate of Analysis). Increase needle wash steps with strong organic solvent (e.g., 50:25:25 ACN:MeOH:IPA).
RT Shift between Analyte & IS Deuterium isotope effect on a high-efficiency column.This is physical, not an error. If separation > 0.1 min, adjust gradient slope to be shallower to force co-elution, or switch to a column with different selectivity (e.g., Phenyl-Hexyl).

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[11] Available at: [Link]

  • International Council for Harmonisation (ICH). M10 on Bioanalytical Method Validation.[1] (2022).[2][8][12] Available at: [Link]

  • Zhang, H., et al. "A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 220, 114984.[8] (2022).[2][8][12] [Link]

  • Wang, S., & Cyronak, M. "Deuterium isotope effects in liquid chromatography-mass spectrometry." Journal of Chromatography A. (2010).

Sources

A Senior Application Scientist’s Guide to Qualifying 1-Phenyl-1-(2-pyridyl)ethanol-d5 for GMP Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Deuterated Standards in GMP Environments

In the landscape of pharmaceutical development, the precision and reliability of analytical data are paramount. Good Manufacturing Practice (GMP) guidelines mandate rigorous qualification of all raw materials to ensure the final drug product's safety, efficacy, and quality.[1][2][3] 1-Phenyl-1-(2-pyridyl)ethanol-d5, a deuterated analog of a potential impurity or metabolite of Doxylamine, serves as a critical tool in this highly regulated environment.[][5][6] Its primary application is as an internal standard in quantitative bioanalytical assays or as a reference standard for impurity profiling, where its distinct mass allows for clear differentiation from the non-deuterated analyte.[7][8]

However, the simple presence of deuterium does not automatically qualify a compound for GMP use. The introduction of deuterium brings unique analytical challenges, primarily concerning isotopic purity and the potential for unique process-related impurities.[9][10] This guide provides an in-depth, experience-driven comparison of the analytical qualification of 1-Phenyl-1-(2-pyridyl)ethanol-d5 versus its non-deuterated counterpart. We will delve into the causality behind experimental choices, present self-validating protocols grounded in regulatory standards, and offer a clear framework for researchers, scientists, and drug development professionals to confidently qualify this essential material for GMP testing.

The Deuterium Advantage: Understanding the Kinetic Isotope Effect (KIE)

The fundamental reason for using deuterated compounds lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[11][12] This increased bond strength means that reactions involving the cleavage of a C-D bond require more energy and thus proceed at a slower rate.[11][12] In drug metabolism, which often involves the enzymatic oxidation of C-H bonds by cytochrome P450 (CYP) enzymes, this effect can significantly slow down the degradation of a drug molecule.[11] This can lead to improved pharmacokinetic profiles, such as a longer half-life and increased systemic exposure.[7][11] For analytical purposes, this stability makes deuterated analogs like 1-Phenyl-1-(2-pyridyl)ethanol-d5 ideal internal standards, as they behave almost identically to the analyte during sample extraction and chromatography but are easily distinguished by mass spectrometry.

Regulatory Framework: Adherence to ICH and USP Guidelines

The qualification of any raw material for GMP use must be underpinned by a robust analytical method validation program. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is harmonized with the United States Pharmacopeia (USP) general chapters <1225> and <1226>.[13][14][15][16][17][18] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring that results are accurate, reliable, and reproducible.[19][20] For a material like 1-Phenyl-1-(2-pyridyl)ethanol-d5, this involves validating methods for identification, purity/impurity assessment, and assay.

dot

cluster_0 Phase 1: Material Reception & Initial Assessment cluster_1 Phase 2: Analytical Qualification & Method Validation cluster_2 Phase 3: Disposition cluster_3 Alternative Path A Receive 1-Phenyl-1-(2-pyridyl)ethanol-d5 B Supplier CoA Review A->B C Visual Inspection B->C D Assign Internal Lot Number C->D E Identity Confirmation (MS, NMR) D->E F Purity & Impurity Profiling (HPLC, GC-MS) E->F G Assay Determination (qNMR or Validated HPLC) F->G H Analytical Method Validation (ICH Q2(R1)) G->H I Data Review by Quality Unit H->I J Release for GMP Use I->J L OOS Investigation I->L K Material Status: Approved J->K M Material Status: Rejected L->M cluster_0 Core Validation Parameters A System Suitability (Pre-requisite for all tests) B Specificity (Peak Purity, Resolution) A->B C Linearity & Range (5 levels, e.g., 50-150%) B->C D Accuracy (% Recovery at 3 levels) C->D E Precision (Repeatability & Intermediate) C->E G Validated Method D->G E->G F Robustness (Varying Flow, Temp, % Organic) F->G

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Phenyl-1-(2-pyridyl)ethanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

To: Laboratory Operations & Analytical Chemistry Teams

Handling 1-Phenyl-1-(2-pyridyl)ethanol-d5 requires a dual-threat mitigation strategy. You are not merely protecting personnel from a chemical irritant; you are protecting a high-value, isotopically labeled standard from environmental degradation (H/D exchange) and cross-contamination.

As a Senior Application Scientist, I reject the standard "wear gloves and goggles" boilerplate. Instead, this guide implements a Self-Validating Safety System . Every piece of Personal Protective Equipment (PPE) and every protocol step serves a specific, causal function to ensure both operator safety and analytical data integrity.

Hazard Profile Snapshot
Hazard ClassCategoryH-StatementCritical Effect
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.[1][2][3]
Skin Irritation Cat 2H315Causes skin irritation (Pyridine moiety).
Eye Irritation Cat 2AH319Causes serious eye irritation.[1][2][3][4]
STOT - SE Cat 3H335Respiratory tract irritation.[3]

The PPE Matrix: A Defensive Barrier System

Do not view PPE as a uniform; view it as a selective membrane. For this compound, we prioritize protection against dermal absorption of pyridine derivatives and particulate inhalation.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand (Primary) Nitrile Gloves (Double Layer) Spec: min. 0.11 mm thickness (ASTM D6319).Rationale: Pyridine derivatives can permeate latex. Nitrile offers superior chemical resistance. Protocol: Inner pair (White/Blue) acts as the clean skin barrier. Outer pair (Purple/Black) is the "sacrificial layer" changed immediately upon contact with solvent or powder.
Ocular Chemical Splash Goggles Spec: ANSI Z87.1+ (Impact & Splash rated).Rationale: Safety glasses with side shields are insufficient for powders that can become airborne electrostatically. Goggles seal the ocular cavity against micro-particulates.
Respiratory Engineering Control (Primary) Spec: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).Rationale: The most effective "PPE" is the one you don't wear. All open-vessel manipulation must occur inside the hood.
Body Lab Coat (High-Neck) Spec: Snap-closure, cotton/poly blend or Tyvek wrist-fitted.Rationale: Prevents migration of trace powder onto street clothes. Wrist cuffs must be tucked under glove gauntlets.

Operational Protocol: The "Zero-Exchange" Workflow

This protocol is designed to prevent Proton-Deuterium Exchange . The hydroxyl proton in 1-Phenyl-1-(2-pyridyl)ethanol is labile. Exposure to atmospheric moisture can compromise the isotopic purity of your d5 standard.

Step 1: Environmental Pre-Conditioning
  • Humidity Control: Ensure lab relative humidity is <50% if possible.

  • Static Neutralization: Deuterated solids are often dry and static-prone. Use an ionizing fan or a Polonium-210 anti-static strip inside the balance draft shield to prevent the powder from "jumping" (aerosolizing) during weighing.

Step 2: The Weighing Procedure
  • Don PPE: Put on inner gloves, lab coat, goggles, then outer gloves.

  • Equilibrate: Allow the vial to reach room temperature in a desiccator before opening (prevents condensation).

  • Transfer: Open the vial only inside the fume hood.

  • Solvation: Do not transport the solid powder across the lab. Add the solvent (e.g., Methanol-d4 or Acetonitrile) directly to the weighing vessel inside the hood immediately after weighing.

    • Why? Solutions are easier to contain than airborne powders, and immediate solvation locks the compound into a stable matrix.

Step 3: Waste & Disposal[5]
  • Segregation: Dispose of all consumables (pipette tips, weigh boats) touching the compound into Hazardous Solid Waste (Trace Organics) .

  • Liquids: Dispose in Non-Halogenated Organic Solvent Waste (unless dissolved in Chloroform/DCM, then Halogenated).

  • Decontamination: Wipe balance area with a methanol-dampened tissue, then dispose of the tissue as hazardous waste.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, integrating safety with data integrity.

SafetyProtocol Risk Risk Assessment: Isotope Integrity + Toxicity Env Environment Check: Humidity < 50% + Anti-Static Risk->Env Pre-Start PPE PPE Donning: Double Nitrile + Goggles Env->PPE Conditions Met Hood Engineering Control: Fume Hood (0.5 m/s) PPE->Hood Operator Ready Weigh Handling: Weigh & Solvate Immediately Hood->Weigh Containment Active Weigh->Risk Spill/Exposure Event Waste Disposal: Segregated Organic Stream Weigh->Waste Post-Process

Figure 1: Operational workflow emphasizing the dependency of handling procedures on environmental and engineering controls.

Emergency Response: Self-Validating Correction

In the event of exposure, the system moves from Prevention to Mitigation .

  • Ocular Exposure:

    • Action: Flush for 15 minutes at eyewash station.

    • Mechanism:[5][6][7][8] Pyridine derivatives are basic; immediate dilution is critical to prevent corneal opacity.

  • Dermal Exposure:

    • Action: Remove contaminated gloves immediately.[8] Wash skin with soap and water (do not use alcohol, as it enhances absorption).

    • Validation: If the inner glove is stained, the barrier failed—report as an incident.

  • Spill (Solid):

    • Action: Cover with wet paper towels (to prevent dust) and wipe up.

    • Disposal: Bag all cleanup materials as hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 88876, 1-Phenyl-1-(2-pyridyl)ethanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1-(2-pyridyl)ethanol-d5
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1-(2-pyridyl)ethanol-d5

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.